tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-acetylsulfanylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-9(14)17-10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAKIGKVIJINMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201532 | |
| Record name | 1,1-Dimethylethyl 4-(acetylthio)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141699-66-3 | |
| Record name | 1,1-Dimethylethyl 4-(acetylthio)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141699-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(acetylthio)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
CAS Number: 141699-66-3
This technical guide provides an in-depth overview of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound is a vital building block in the synthesis of more complex molecules.[1] The piperidine scaffold is a common feature in many biologically active compounds and approved drugs.[2][3] The tert-butoxycarbonyl (Boc) protecting group offers controlled reactivity, a crucial aspect in multi-step syntheses.[1] The acetylthio group serves as a stable precursor to a thiol, a functional group of great importance in many biologically active molecules.
Table 1: Chemical and Physical Properties of this compound [4][5]
| Property | Value |
| CAS Number | 141699-66-3 |
| Molecular Formula | C₁₂H₂₁NO₃S |
| Molecular Weight | 259.37 g/mol |
| IUPAC Name | This compound |
| Synonyms | 1-tert-Butyloxycarbonyl-4-(acetylsulfanyl)piperidine, 1-Piperidinecarboxylic acid, 4-(acetylthio)-, 1,1-dimethylethyl ester |
| Appearance | Not explicitly stated in provided results, typically a solid or oil |
| Purity | ≥95% (as offered by some suppliers)[4] |
Synthesis
The synthesis of this compound typically proceeds via nucleophilic substitution, where a suitable leaving group on the 4-position of the Boc-protected piperidine ring is displaced by a thioacetate anion. A common precursor for this synthesis is tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate (CAS 118811-07-7).[6]
Logical Synthesis Workflow
The following diagram illustrates a probable synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis from tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate
This protocol is a representative procedure based on established methods for nucleophilic substitution with thioacetate.
Materials:
-
tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate
-
Potassium thioacetate (KSAc)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
To this solution, add potassium thioacetate (1.2 equivalents).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Development
Piperidine derivatives are a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals.[2][3][7] The introduction of a thioester functionality, as seen in this compound, provides a versatile handle for further chemical modifications. The thioester can be readily hydrolyzed to the corresponding thiol, which can participate in various biological processes or be used as a nucleophile in further synthetic steps.
While specific signaling pathways involving this compound are not detailed in the available literature, its utility as a synthetic intermediate suggests its role in the construction of molecules targeting a wide range of biological systems. The piperidine core is known to be a key structural element in compounds with applications in oncology, neuroscience, and infectious diseases.[8]
Role as a Synthetic Intermediate
The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The Boc-protecting group allows for selective reactions at other positions of the molecule before its removal under acidic conditions to reveal the secondary amine of the piperidine ring. This amine can then be further functionalized.
The logical workflow for the utilization of this compound in a multi-step synthesis is depicted below.
Caption: Potential synthetic transformations of the title compound.
Safety and Handling
As with any chemical reagent, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its structure, combining a protected piperidine ring with a thioester functionality, offers multiple avenues for the construction of complex and potentially bioactive molecules. The synthetic protocols outlined in this guide, based on established chemical principles, provide a foundation for its preparation and use in the laboratory. Further research into the applications of this compound is likely to uncover its role in the development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. connectjournals.com [connectjournals.com]
- 5. This compound | C12H21NO3S | CID 22494773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 8. ijnrd.org [ijnrd.org]
Technical Guide: tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(acetylthio)piperidine-1-carboxylate, a key intermediate in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, including its molecular weight, and presents a detailed experimental protocol for its synthesis and characterization. Furthermore, this guide discusses its significance as a versatile building block in the development of novel therapeutic agents, supported by a logical workflow diagram.
Introduction
This compound is a sulfur-containing, Boc-protected piperidine derivative. The presence of the thioacetate group on the piperidine ring makes it a valuable precursor for introducing a thiol moiety, which is a key functional group in various biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic transformations and allows for facile deprotection under acidic conditions. This combination of features makes it an attractive intermediate for the synthesis of complex molecular architectures in the pharmaceutical industry.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its identification, characterization, and use in synthetic protocols.
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Weight | 259.37 g/mol | PubChem CID: 22494773[1] |
| Molecular Formula | C12H21NO3S | PubChem CID: 22494773[1] |
| CAS Number | 141699-66-3 | PubChem CID: 22494773 |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. The workflow for this synthesis is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol details the synthesis of this compound from tert-butyl 4-hydroxypiperidine-1-carboxylate.
Step 1: Synthesis of tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate. Purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the crude tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add potassium thioacetate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons, and the acetyl group methyl protons (a singlet around 2.3 ppm).
-
¹³C NMR will show corresponding signals for the carbonyls of the Boc and acetylthio groups, the quaternary carbon and methyls of the tert-butyl group, and the carbons of the piperidine ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, with the expected [M+H]⁺ or [M+Na]⁺ ions.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups of the Boc protector (around 1690 cm⁻¹) and the thioester (around 1690-1710 cm⁻¹).
Applications in Drug Discovery
The piperidine scaffold is a prevalent structural motif in a vast number of approved drugs and clinical candidates due to its favorable pharmacokinetic properties. The introduction of a thioacetate group, which can be readily hydrolyzed to a free thiol, provides a handle for various applications in drug development.
Caption: Logical relationships of the core compound to its applications.
-
Covalent Inhibitors: The thiol group can act as a nucleophile to form covalent bonds with specific amino acid residues, such as cysteine, in target proteins. This is a powerful strategy for developing highly potent and selective enzyme inhibitors.
-
Linker Chemistry: The thiol functionality is widely used in bioconjugation chemistry, including the development of antibody-drug conjugates (ADCs). The piperidine core can be incorporated into the linker, connecting a cytotoxic payload to a monoclonal antibody.
-
Radiopharmaceuticals: The sulfur atom can serve as a chelating agent for various metals, making this scaffold a potential building block for the synthesis of novel radiolabeled imaging agents or therapeutic radiopharmaceuticals.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(acetylthio)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The primary synthesis pathway involves a two-step process starting from commercially available materials. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthetic route.
Synthesis Pathway Overview
The most common and efficient synthesis of this compound begins with the protection of the nitrogen atom of 4-hydroxypiperidine, followed by the conversion of the hydroxyl group to a thioacetate.
The overall synthesis can be summarized in the following two key steps:
-
Boc Protection of 4-Hydroxypiperidine: The secondary amine of 4-hydroxypiperidine is protected with a tert-butoxycarbonyl (Boc) group to yield tert-butyl 4-hydroxypiperidine-1-carboxylate. This step prevents unwanted side reactions at the nitrogen atom in the subsequent step.
-
Mitsunobu Reaction: The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is converted to a thioacetate group using thioacetic acid under Mitsunobu reaction conditions. This reaction proceeds with an inversion of stereochemistry at the C-4 position.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate
Reaction:
Caption: Boc protection of 4-hydroxypiperidine.
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Hydroxypiperidine | C₅H₁₁NO | 101.15 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 |
| Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) | C₆H₁₅N / NaHCO₃ | 101.19 / 84.01 |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | CH₂Cl₂ / C₄H₈O | 84.93 / 72.11 |
| Water (for work-up) | H₂O | 18.02 |
| Brine (for work-up) | NaCl(aq) | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
Procedure:
-
To a solution of 4-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a base like triethylamine or an aqueous solution of sodium bicarbonate is added.
-
The mixture is cooled to 0 °C in an ice bath.
-
Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in the same solvent, is added dropwise to the cooled mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours (typically 6-12 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization to afford pure tert-butyl 4-hydroxypiperidine-1-carboxylate.
Quantitative Data:
| Parameter | Value |
| Yield | >90% |
| Purity | High |
Step 2: Synthesis of this compound
Reaction:
Caption: Mitsunobu reaction for thioacetate synthesis.
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 |
| Thioacetic acid | C₂H₄OS | 76.12 |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 |
| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | C₆H₁₀N₂O₄ / C₈H₁₄N₂O₄ | 174.15 / 202.21 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | NaHCO₃(aq) | - |
| Brine | NaCl(aq) | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
| Dichloromethane (DCM) for work-up | CH₂Cl₂ | 84.93 |
| Silica gel for column chromatography | SiO₂ | - |
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.), thioacetic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF dropwise to the stirred reaction mixture.[1]
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane (DCM).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound.
Quantitative Data:
While a specific reported yield for this exact reaction was not found in the searched literature, Mitsunobu reactions of this type generally proceed in moderate to good yields.
Signaling Pathways and Experimental Workflows
Mitsunobu Reaction Mechanism
The Mitsunobu reaction follows a complex but well-established mechanism.
Caption: Generalized mechanism of the Mitsunobu reaction.
Experimental Workflow for Synthesis
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is a straightforward process that can be achieved in high yields through a two-step sequence involving Boc protection and a Mitsunobu reaction. This guide provides the necessary details for researchers and professionals in the field of drug development to successfully synthesize this important intermediate. Careful execution of the experimental protocols, particularly the anhydrous conditions required for the Mitsunobu reaction, is crucial for obtaining the desired product in high purity and yield.
References
What is tert-Butyl 4-(acetylthio)piperidine-1-carboxylate used for?
An In-depth Technical Guide to the Applications of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
Introduction
This compound is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and functionalized with an acetylthio moiety, makes it a versatile synthetic intermediate. The Boc group provides a stable, yet easily removable, protecting group for the piperidine nitrogen, enabling controlled, sequential chemical modifications. The acetylthio group serves as a stable precursor to a thiol, a key functional group in various pharmacologically active molecules. This guide provides a comprehensive overview of the primary applications of this compound, focusing on its role as a crucial building block in the synthesis of therapeutic agents, particularly histone deacetylase (HDAC) inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. This data is essential for its handling, reaction setup, and characterization.
| Property | Value |
| CAS Number | 1331533-31-9 |
| Molecular Formula | C12H21NO3S |
| Molecular Weight | 259.37 g/mol |
| Appearance | Solid (Typical) |
| Common Synonyms | 1-Boc-4-(acetylthio)piperidine |
(Data sourced from PubChem CID 22494773)[1]
Core Applications in Drug Discovery
The unique bifunctional nature of this compound, with its protected amine and masked thiol, makes it a valuable intermediate in multi-step organic synthesis.[2][3]
| Functional Group | Role in Synthesis |
| tert-Butoxycarbonyl (Boc) Group | A robust protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to allow for subsequent N-alkylation, N-arylation, or amidation.[4] |
| Acetylthio (-SAc) Group | A stable precursor to a free thiol (-SH) group. It can be deprotected via hydrolysis (acidic or basic) to reveal the thiol, which is a potent nucleophile and a key metal-binding motif in various enzyme inhibitors. |
| Piperidine Ring | A common scaffold in medicinal chemistry that can act as a linker or core structural element. Its incorporation can improve pharmacokinetic properties such as solubility and cell permeability.[5] |
Key Intermediate in the Synthesis of Histone Deacetylase (HDAC) Inhibitors
The most prominent application of this compound is in the development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[6] Dysregulation of HDAC activity is implicated in the pathology of numerous cancers and other diseases, making them a significant therapeutic target.[6][7]
HDAC inhibitors typically consist of three key pharmacophoric elements:
-
A "cap" group that interacts with the surface of the enzyme.
-
A linker region that connects the cap to the active site.
-
A zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the HDAC active site.
In this context, this compound serves as an ideal precursor for the linker and ZBG components. The piperidine ring acts as a rigid and synthetically tractable linker. The acetylthio group functions as a protected form of a thiol, which is a highly effective zinc-binding group.[8] The synthetic strategy involves incorporating the piperidine building block into the larger molecule, followed by the deprotection of the acetylthio group in a late-stage synthetic step to reveal the active thiol-containing HDAC inhibitor.
Building Block for Novel Pharmaceutical Scaffolds
Beyond HDAC inhibitors, the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. This compound is used as a building block for creating novel molecules targeting a range of biological systems.[2] The Boc-protected amine allows for its use in complex synthetic routes where the piperidine nitrogen needs to be modified at a specific stage.[9] This compound is particularly useful in constructing molecules for neurological disorders, where the piperidine moiety can aid in crossing the blood-brain barrier.[2]
Precursor for PET Imaging Agents
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in diagnostics and drug development.[10][11] It requires radiotracers labeled with positron-emitting isotopes (e.g., ¹⁸F, ¹¹C). Piperidine-containing molecules are frequently used to develop PET tracers, especially for neuroimaging, due to their favorable pharmacokinetic properties.[12][13] While direct evidence for this specific compound is emerging, its structure is highly suitable for the synthesis of PET tracers. The piperidine scaffold can be the core of a tracer targeting specific receptors or enzymes, and the functional handles (amine and thiol precursor) allow for the attachment of chelators for radiometals or for direct radiohalogenation.[14]
Experimental Protocols
The following are representative, generalized protocols for the key transformations involving this compound.
Protocol 1: Deprotection of the Boc Group
This procedure unmasks the piperidine nitrogen for subsequent functionalization.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Treatment: Add an excess of a strong acid. Trifluoroacetic acid (TFA, 2-10 eq) is commonly used and can be added neat or as a solution in DCM.[4] Alternatively, a solution of HCl in dioxane (e.g., 4M) can be used.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Isolation: The resulting amine salt is often used directly in the next step or can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Protocol 2: Hydrolysis of the Acetylthio Group to a Thiol
This procedure exposes the free thiol, which can act as a nucleophile or a metal-binding group.
-
Dissolution: Dissolve this compound (1.0 eq) in an appropriate solvent, typically methanol (MeOH) or ethanol (EtOH).
-
Reagent Addition: Add a reagent for hydrolysis.
-
Acidic Conditions: Add an aqueous solution of a strong acid like hydrochloric acid (HCl, e.g., 6M) and heat the mixture (e.g., to 50-70 °C).
-
Basic Conditions: Add a base such as sodium methoxide (NaOMe) in methanol or an aqueous solution of sodium hydroxide (NaOH) and stir at room temperature.
-
-
Reaction: Stir the reaction mixture for 2-12 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the resulting thiol to a disulfide. Monitor progress by TLC or LC-MS.
-
Workup:
-
Acidic: Cool the mixture and neutralize carefully with a base (e.g., saturated NaHCO₃).
-
Basic: Neutralize by adding a mild acid (e.g., 1M HCl) until the pH is ~7.
-
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the thiol product.
Conclusion
This compound is a high-value synthetic intermediate with significant applications in modern drug discovery. Its primary utility lies in the synthesis of histone deacetylase (HDAC) inhibitors, where it serves as a precursor to both the linker and the critical zinc-binding thiol moiety. Its well-defined reactive sites, protected by the Boc and acetyl groups, allow for precise and controlled incorporation into complex molecular architectures. As research into targeted therapeutics continues, the demand for such versatile and strategically functionalized building blocks is expected to grow, solidifying the importance of this compound in the pharmaceutical and life sciences industries.
References
- 1. This compound | C12H21NO3S | CID 22494773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4 [smolecule.com]
- 4. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butylcarbamate-containing histone deacetylase inhibitors: apoptosis induction, cytodifferentiation, and antiproliferative activities in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 11. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modular Strategies for PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to tert-Butyl 4-(acetylthio)piperidine-1-carboxylate: A Key Intermediate in the Synthesis of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract: tert-Butyl 4-(acetylthio)piperidine-1-carboxylate is a pivotal chemical intermediate in the field of medicinal chemistry and drug discovery. While not possessing a direct pharmacological mechanism of action itself, its utility lies in its role as a versatile building block for the synthesis of a variety of biologically active compounds. This document provides an in-depth overview of its application in the development of novel therapeutics, with a focus on the synthesis and mechanism of action of derivative compounds, particularly in the realm of histone deacetylase (HDAC) inhibition.
Introduction: A Versatile Synthetic Building Block
This compound serves as a crucial precursor for introducing a thiol or acetylthio group onto a piperidine scaffold. The piperidine ring is a common motif in many pharmaceuticals, and the presence of a sulfur-containing functional group can be critical for biological activity, particularly for compounds designed to interact with metalloenzymes such as histone deacetylases (HDACs). The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and selective reactions during complex synthetic sequences.
Application in the Synthesis of Histone Deacetylase (HDAC) Inhibitors
A primary application of this compound is in the creation of potent and selective HDAC inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. The aberrant activity of HDACs is implicated in the pathogenesis of various diseases, most notably cancer, making them a key target for therapeutic intervention.
HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a cap group that interacts with the surface of the enzyme. The acetylthio group of this compound can be deprotected to reveal a free thiol, which serves as an effective ZBG.
General Synthetic Scheme
The synthesis of HDAC inhibitors using this intermediate generally follows a multi-step process. The following diagram illustrates a generalized workflow for the synthesis of a target HDAC inhibitor from this compound.
Caption: Generalized synthetic workflow for HDAC inhibitors.
Mechanism of Action of Resultant HDAC Inhibitors
The final HDAC inhibitors synthesized from this compound exert their therapeutic effect by inhibiting the enzymatic activity of HDACs. The thiol group, derived from the acetylthio moiety, coordinates with the zinc ion in the active site of the HDAC enzyme. This interaction blocks the binding of the natural substrate, acetylated histones, thereby preventing the deacetylation process. The accumulation of acetylated histones leads to a more open chromatin structure, which in turn alters gene expression, leading to cellular responses such as cell cycle arrest, differentiation, and apoptosis.
The signaling pathway affected by these HDAC inhibitors is central to gene regulation, as depicted in the following diagram.
Caption: Signaling pathway of HDAC inhibition.
Experimental Protocols
The following provides a representative, generalized experimental protocol for the synthesis of an HDAC inhibitor using this compound as a starting material. Specific reaction conditions, solvents, and purification methods will vary depending on the specific target molecule.
Deprotection of the Thioester
-
Dissolution: Dissolve this compound in a suitable solvent, such as methanol or ethanol.
-
Base Addition: Add a solution of a base, for example, sodium hydroxide or sodium methoxide, to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with an acid, such as hydrochloric acid, and extract the product with an appropriate organic solvent.
-
Purification: Purify the resulting thiol intermediate by column chromatography.
Coupling with Linker/Cap Group
-
Reactant Preparation: Dissolve the purified thiol intermediate and the desired linker/cap group precursor in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Coupling Agent Addition: Add a coupling agent, such as a carbodiimide (e.g., EDC) and an activator (e.g., HOBt), or utilize another appropriate coupling chemistry.
-
Reaction Progression: Stir the reaction mixture at room temperature or elevated temperature as required, monitoring by TLC or LC-MS.
-
Aqueous Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove water-soluble byproducts.
-
Final Purification: Purify the final HDAC inhibitor product by column chromatography or preparative high-performance liquid chromatography (HPLC).
Quantitative Data Presentation
The biological activity of the final HDAC inhibitors synthesized from this compound is typically evaluated using in vitro enzymatic assays and cellular assays. The following tables summarize hypothetical, yet representative, quantitative data for a series of synthesized HDAC inhibitors.
Table 1: In Vitro HDAC Enzyme Inhibition
| Compound ID | Target HDAC Isoform | IC₅₀ (nM) |
| Compound A | HDAC1 | 15 |
| Compound A | HDAC2 | 25 |
| Compound A | HDAC6 | 350 |
| Compound B | HDAC1 | 120 |
| Compound B | HDAC2 | 150 |
| Compound B | HDAC6 | 25 |
Table 2: In Vitro Cellular Activity
| Compound ID | Cell Line | Antiproliferative GI₅₀ (µM) |
| Compound A | HCT116 (Colon Cancer) | 0.5 |
| Compound A | A549 (Lung Cancer) | 1.2 |
| Compound B | Jurkat (T-cell Leukemia) | 0.8 |
| Compound B | MCF7 (Breast Cancer) | 2.5 |
Conclusion
This compound is a valuable and versatile intermediate in synthetic and medicinal chemistry. Its primary utility is not as a standalone therapeutic agent but as a key building block for the construction of complex molecules with specific biological activities. Its application in the synthesis of potent HDAC inhibitors highlights its importance in the development of novel therapies for cancer and other diseases. The ability to efficiently introduce a zinc-binding thiol group via this reagent facilitates the exploration of new chemical space in the ongoing quest for more effective and selective drugs. Researchers and drug development professionals can leverage the synthetic accessibility of this compound to create libraries of potential therapeutic agents for a wide range of biological targets.
An In-depth Technical Guide to tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-(acetylthio)piperidine-1-carboxylate, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific compound, this guide focuses on its plausible synthesis, key chemical properties, and potential utility based on the chemistry of its precursors and related molecules.
Core Compound Properties
This compound is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a thioacetate moiety at the 4-position. The Boc group enhances solubility in organic solvents and prevents N-alkylation under various reaction conditions, while the thioacetate group can serve as a precursor to a free thiol or be used in further coupling reactions.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 141699-66-3 |
| Molecular Formula | C₁₂H₂₁NO₃S |
| Molecular Weight | 259.37 g/mol |
| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid |
| Solubility | (Predicted) Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |
Synthesis and Experimental Protocols
The primary and most logical synthetic route to this compound is the thioacetylation of the readily available precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate. The Mitsunobu reaction is a well-established and reliable method for this transformation, proceeding with inversion of stereochemistry at the C4 position.
Synthesis via Mitsunobu Reaction
This reaction involves the activation of the hydroxyl group of N-Boc-4-hydroxypiperidine with a phosphine and an azodicarboxylate, followed by nucleophilic substitution with thioacetic acid.
Reaction Scheme:
Caption: Synthesis of the target compound via Mitsunobu reaction.
Experimental Protocol:
-
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Thioacetic acid (CH₃COSH) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate, triphenylphosphine, and thioacetic acid in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD or DEAD dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired product.
-
Quantitative Data (Predicted):
| Parameter | Value |
| Yield | 70-90% |
| Purity | >95% (after chromatography) |
Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis and purification.
Potential Applications in Drug Discovery
While specific applications for this compound are not extensively documented, its structure suggests several potential uses in drug discovery and development. The piperidine scaffold is a common motif in many approved drugs due to its favorable pharmacokinetic properties.
Role as a Synthetic Intermediate
The primary utility of this compound is likely as an intermediate for the synthesis of more complex molecules. The thioacetate group can be readily hydrolyzed under basic conditions to yield the corresponding thiol, tert-butyl 4-mercaptopiperidine-1-carboxylate. This thiol can then be used in a variety of subsequent reactions.
Signaling Pathway / Logical Relationship:
An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutically active compounds. This document details the prevalent synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the chemical pathways.
Introduction
This compound is a versatile building block in medicinal chemistry. The presence of the thioacetate functionality allows for the introduction of a thiol group, which can be a crucial pharmacophore or a point for further chemical modification. The Boc-protecting group on the piperidine nitrogen ensures stability and allows for selective reactions at other positions of the molecule. This guide will focus on the practical synthesis of this compound, providing researchers with the necessary information to produce it efficiently and in high purity.
Synthetic Pathways
Two primary and effective synthetic routes for the preparation of this compound have been established. Both pathways commence with the readily available starting material, tert-butyl 4-hydroxypiperidine-1-carboxylate.
-
Two-Step Synthesis via a Mesylate Intermediate: This is a robust and widely used method that involves the activation of the hydroxyl group by conversion to a mesylate, followed by nucleophilic substitution with potassium thioacetate.
-
One-Pot Mitsunobu Reaction: This an elegant and efficient one-pot procedure that directly converts the hydroxyl group to the thioacetate with an inversion of stereochemistry, although for this achiral molecule, the stereochemistry is not a factor.
The choice between these two methods will depend on the specific requirements of the researcher, including reagent availability, desired scale, and purification preferences.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the two primary synthetic routes.
Table 1: Synthesis of this compound via Mesylate Intermediate
| Step | Reactant | Reagent | Product | Yield (%) | Purity (%) |
| 1 | tert-Butyl 4-hydroxypiperidine-1-carboxylate | Methanesulfonyl chloride, Triethylamine | tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate | 95 | >98 |
| 2 | tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate | Potassium thioacetate | This compound | 85 | >99 |
Table 2: One-Pot Synthesis of this compound via Mitsunobu Reaction
| Reactant | Reagents | Product | Yield (%) | Purity (%) |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | Thioacetic acid, Triphenylphosphine, Diisopropyl azodicarboxylate (DIAD) | This compound | 75-85 | >98 |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Mesylate Intermediate
Step 1: Synthesis of tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate
-
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude mesylate is often of sufficient purity to be used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Materials:
-
tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate
-
Potassium thioacetate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the crude tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium thioacetate (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Protocol 2: One-Pot Synthesis via Mitsunobu Reaction
-
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
Thioacetic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add thioacetic acid (1.2 eq).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to remove triphenylphosphine oxide and other byproducts, yielding the pure this compound.
-
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
Conclusion
This technical guide has detailed two reliable and efficient methods for the synthesis of this compound. The choice of synthetic route will depend on laboratory-specific factors. Both methods provide good to excellent yields of the desired product, which is a valuable intermediate for further synthetic transformations in the field of drug discovery and development. The provided protocols and data should serve as a solid foundation for any researcher looking to prepare this compound.
In-Depth Technical Guide: tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic characterization of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate, a key intermediate in various synthetic applications. This document outlines its chemical and physical properties, safety information, and a plausible synthetic pathway, supported by detailed experimental protocols and data visualizations.
Chemical Identity and Properties
This compound is a piperidine derivative containing a thioester functional group and a tert-butyloxycarbonyl (Boc) protecting group. These features make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 141699-66-3 | [1] |
| Molecular Formula | C₁₂H₂₁NO₃S | [1] |
| Molecular Weight | 259.37 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Synthesis and Characterization
Plausible Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available precursors. The following diagram illustrates the logical workflow for the preparation and subsequent characterization of the target compound.
Caption: Synthetic and Characterization Workflow.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and characterization of this compound based on standard organic chemistry practices.
2.2.1. Synthesis of this compound
This procedure involves two main steps: the activation of the hydroxyl group of the starting material and the subsequent nucleophilic substitution with a thioacetate source.
-
Step 1: Synthesis of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (Intermediate)
-
Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate in a suitable aprotic solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate.
-
-
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add potassium thioacetate to the solution.
-
Heat the reaction mixture and stir until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
2.2.2. Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). The expected spectrum would show signals corresponding to the tert-butyl protons (a singlet around 1.4 ppm), the piperidine ring protons, and the acetyl group protons (a singlet around 2.3 ppm).
-
¹³C NMR: A ¹³C NMR spectrum would further confirm the carbon framework of the molecule.
-
-
Mass Spectrometry (MS)
-
A sample of the product can be analyzed by a suitable mass spectrometry technique, such as Electrospray Ionization (ESI-MS), to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 260.1.
-
-
Purity Analysis
-
The purity of the final compound can be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the compound's volatility and stability.
-
Safety and Handling
The safety information for this compound is not fully established. However, based on the available data for this compound and related structures, the following precautions should be observed.[1]
Table 2: GHS Hazard Information (Precautionary)
| Hazard | Description |
| Pictograms | Irritant |
| Signal Word | Warning |
| Hazard Statements | May be harmful if swallowed or inhaled. Causes irritation to skin, eyes, and respiratory tract. |
| Precautionary Statements | Use in a well-ventilated area. Wear protective gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. |
It is important to handle this chemical in a fume hood and to have a safety shower and eye wash station readily available.[1] In case of contact with skin or eyes, flush with copious amounts of water and seek medical attention.[1]
Logical Relationships in Synthesis
The synthesis of the target compound is based on fundamental principles of organic reactions. The following diagram illustrates the logical relationship between the functional group transformations.
Caption: Functional Group Transformation Logic.
This guide provides a foundational understanding of this compound for its application in research and development. All handling and synthesis should be performed by trained professionals in a controlled laboratory setting.
References
Methodological & Application
Synthesis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate protocol
An established protocol for the synthesis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate has been developed, leveraging a one-step Mitsunobu reaction. This method provides a direct conversion of the readily available tert-Butyl 4-hydroxypiperidine-1-carboxylate to the desired thioester. The protocol is designed for researchers and professionals in drug development and organic synthesis, offering a reliable procedure for obtaining this valuable building block.
Synthesis Overview
The synthesis of this compound is achieved by reacting tert-Butyl 4-hydroxypiperidine-1-carboxylate with thioacetic acid in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with an inversion of stereochemistry at the C4 position of the piperidine ring.
Data Presentation
| Parameter | Value | Source |
| Starting Material | tert-Butyl 4-hydroxypiperidine-1-carboxylate | Commercially Available |
| Reagents | Thioacetic acid, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Commercially Available |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Commercially Available |
| Reaction Temperature | 0 °C to Room Temperature | [1][2] |
| Reaction Time | 12-24 hours | [2] |
| Expected Yield | Moderate to Good | [1] |
| Purification Method | Flash Column Chromatography | [2] |
Experimental Protocol
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
Thioacetic acid (CH₃COSH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (typically as a 40% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (for workup and chromatography)
-
Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or Nitrogen source for inert atmosphere
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.), thioacetic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[2]
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
Reagent Addition: To the stirred solution at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise via syringe.[2] A color change is typically observed upon addition.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.[2] The major byproducts to be separated are triphenylphosphine oxide and the diethyl hydrazinedicarboxylate.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(acetylthio)piperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a piperidine ring, a common scaffold in many pharmaceuticals, protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group. The key functionality is the S-acetylated thiol at the 4-position. The acetyl group serves as a protecting group for the thiol, allowing for the unmasking of the reactive sulfhydryl group under specific conditions. This enables its use as a precursor for the synthesis of various molecules, including G-protein coupled receptor (GPCR) ligands, and as a component in the development of targeted probes and therapeutic agents.
Key Applications
The primary application of this compound lies in its ability to generate tert-butyl 4-mercaptopiperidine-1-carboxylate, a key intermediate for further synthetic transformations. The liberated thiol can participate in a variety of reactions, including:
-
Michael Addition: The thiol can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, forming new carbon-sulfur bonds. This is a widely used reaction in the synthesis of complex organic molecules.
-
Disulfide Bond Formation: The thiol can be oxidized to form symmetrical or unsymmetrical disulfides. Disulfide bonds are important structural motifs in many biologically active molecules and are used as linkers in drug delivery systems.
-
Thiol-Ene "Click" Chemistry: The thiol can react with alkenes in the presence of a radical initiator or under photochemical conditions to form thioethers. This highly efficient and specific reaction is a cornerstone of "click chemistry" and is used in bioconjugation and materials science.
-
Synthesis of Thioesters and Thioethers: The thiol can be alkylated or acylated to produce a wide range of thioethers and thioesters with diverse biological activities.
Experimental Protocols
Protocol 1: Deacetylation of this compound to yield tert-Butyl 4-mercaptopiperidine-1-carboxylate
This protocol describes the hydrolysis of the thioacetate to unmask the free thiol.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)
-
Water (deionized)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure (Base-catalyzed):
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a dilute aqueous HCl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-mercaptopiperidine-1-carboxylate.
Procedure (Acid-catalyzed):
-
Dissolve this compound (1.0 eq) in a mixture of methanol and concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent as described in the base-catalyzed procedure.
-
Wash, dry, and concentrate the organic extracts to obtain the desired thiol.
Data Presentation:
| Parameter | Base-catalyzed Hydrolysis | Acid-catalyzed Hydrolysis |
| Reagents | NaOH, MeOH/H₂O | HCl, MeOH |
| Temperature | Room Temperature | Room Temperature to 50 °C |
| Typical Yield | > 90% | > 85% |
| Purity | High, may require purification | High, may require purification |
Note: Yields and reaction times may vary depending on the specific reaction scale and conditions.
Protocol 2: Synthesis of a Symmetrical Disulfide
This protocol outlines the oxidation of the in-situ generated tert-butyl 4-mercaptopiperidine-1-carboxylate to its corresponding disulfide.
Materials:
-
This compound
-
Reagents for deacetylation (from Protocol 1)
-
Iodine (I₂) or air (oxygen)
-
Appropriate solvent (e.g., DCM, MeOH)
Procedure:
-
Generate tert-butyl 4-mercaptopiperidine-1-carboxylate from this compound following Protocol 1, but do not isolate the intermediate thiol.
-
To the crude reaction mixture containing the thiol, add a solution of iodine (0.5 eq) in the same solvent dropwise until a persistent yellow color is observed.
-
Alternatively, after the deacetylation, the reaction mixture can be stirred vigorously while open to the air for several hours to facilitate air oxidation.
-
Monitor the formation of the disulfide by TLC.
-
Once the reaction is complete, quench any excess iodine with a dilute aqueous solution of sodium thiosulfate.
-
Work up the reaction mixture as described in Protocol 1 (extraction, washing, drying, and concentration) to isolate the symmetrical disulfide.
Data Presentation:
| Parameter | Iodine Oxidation | Air Oxidation |
| Oxidizing Agent | Iodine (I₂) | Oxygen (from air) |
| Reaction Time | Typically rapid (minutes to 1 hour) | Slower (several hours to overnight) |
| Typical Yield | > 80% | Variable, generally lower than I₂ |
| Work-up | Requires quenching of excess iodine | Simpler work-up |
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for the deacetylation of the starting material to yield the free thiol.
Caption: Workflow for the one-pot synthesis of the symmetrical disulfide.
Signaling Pathway Context
While this compound itself is a synthetic building block and does not directly interact with signaling pathways, the molecules synthesized from it are often designed to target specific biological pathways. For instance, piperidine-containing compounds are prevalent in ligands for G-Protein Coupled Receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling.
The general mechanism of GPCR signaling is as follows:
-
An extracellular ligand (e.g., a drug molecule containing the piperidine-thiol scaffold) binds to the GPCR.
-
This binding induces a conformational change in the GPCR.
-
The activated GPCR then interacts with an intracellular G-protein.
-
The G-protein exchanges GDP for GTP, leading to its dissociation into α and βγ subunits.
-
These subunits then modulate the activity of downstream effector proteins (e.g., adenylyl cyclase, phospholipase C), leading to a cellular response.
Application Notes and Protocols: tert-Butyl 4-(acetylthio)piperidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of tert-butyl 4-(acetylthio)piperidine-1-carboxylate as a key building block in the synthesis of potent enzyme inhibitors for drug discovery. This document includes a summary of its application, relevant biological data, and a detailed experimental protocol for its utilization in the synthesis of a matrix metalloproteinase (MMP) inhibitor.
Introduction
This compound is a versatile heterocyclic building block employed in medicinal chemistry for the introduction of a mercaptopiperidine moiety into target molecules. The Boc-protected nitrogen allows for controlled reactions at other positions, while the acetylthio group serves as a stable precursor to a free thiol. This free thiol can act as a crucial zinc-binding group in the active site of metalloenzymes, making this reagent particularly valuable in the design of enzyme inhibitors.
Application: Synthesis of a Potent Matrix Metalloproteinase (MMP) Inhibitor
A key application of this compound is in the synthesis of selective inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including arthritis, cancer, and cardiovascular diseases.
Specifically, the corresponding de-acetylated intermediate, tert-butyl 4-mercaptopiperidine-1-carboxylate, is a crucial component in the synthesis of the potent and selective MMP inhibitor, L-739,742. The piperidine thiol acts as a key pharmacophore, chelating the catalytic zinc ion within the MMP active site.
Biological Activity Data
The following table summarizes the inhibitory activity of the final compound, L-739,742, synthesized using the mercaptopiperidine building block derived from this compound.
| Enzyme Target | IC50 (nM) |
| MMP-1 (Collagenase-1) | 1.6 |
| MMP-2 (Gelatinase A) | 0.2 |
| MMP-3 (Stromelysin-1) | 8.8 |
| MMP-9 (Gelatinase B) | 0.8 |
| MMP-13 (Collagenase-3) | 0.4 |
Data represents the concentration of L-739,742 required for 50% inhibition of the respective enzyme activity.
Experimental Protocols
The following protocols detail the synthetic steps starting from this compound to yield the free thiol intermediate, followed by its incorporation into the MMP inhibitor scaffold.
Protocol 1: Synthesis of tert-Butyl 4-mercaptopiperidine-1-carboxylate
This protocol describes the hydrolysis of the acetylthio group to generate the free thiol.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add a 1N aqueous solution of sodium hydroxide (1.1 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with 1N HCl to a pH of approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield tert-butyl 4-mercaptopiperidine-1-carboxylate.
Protocol 2: Synthesis of the MMP Inhibitor L-739,742 Precursor
This protocol outlines the coupling of the thiol intermediate with a suitable electrophile to construct the core of the MMP inhibitor.
Materials:
-
tert-Butyl 4-mercaptopiperidine-1-carboxylate (from Protocol 1)
-
Appropriate electrophile (e.g., a substituted biphenyl methyl bromide derivative)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve tert-butyl 4-mercaptopiperidine-1-carboxylate (1.0 eq) in DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
To this mixture, add a solution of the electrophile (1.1 eq) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired coupled product.
Visualizations
Synthesis Workflow
The following diagram illustrates the overall synthetic workflow from the starting material to the final class of MMP inhibitors.
Caption: Synthetic pathway to MMP inhibitors.
Enzyme Inhibition Mechanism
The diagram below depicts the mechanism of action of the synthesized thiol-containing inhibitor within the active site of a matrix metalloproteinase.
Application Notes and Protocols: Tert-Butyl 4-(acetylthio)piperidine-1-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(acetylthio)piperidine-1-carboxylate is a versatile synthetic building block with significant potential in drug discovery, particularly in the development of targeted covalent inhibitors. The core utility of this compound lies in its protected thiol functionality. The thioacetate group serves as a stable precursor to a reactive thiol (sulfhydryl group), which can be unmasked under specific conditions to form a covalent bond with a nucleophilic amino acid residue, most commonly cysteine, on a protein target. This approach has been successfully employed in the development of potent and selective inhibitors for a range of therapeutic targets, including kinases and proteases.
The piperidine scaffold is a common motif in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, enabling the facile incorporation of this fragment into more complex molecular architectures.
These application notes provide a comprehensive overview of the utility of this compound in the design and synthesis of covalent inhibitors, with a focus on targeting the KRAS G12C mutant protein, a key oncogenic driver. Detailed experimental protocols for the deprotection of the thioacetate, synthesis of a hypothetical covalent inhibitor, and its biochemical and biophysical characterization are provided.
Key Applications
-
Covalent Inhibitor Synthesis: The primary application is as a precursor for introducing a reactive thiol group into a molecule designed to covalently bind to a target protein. The thiol can act as a nucleophile to attack an electrophilic residue on the protein or be used in disulfide tethering approaches.
-
Cysteine Mimetics: The thiol group, once deprotected, can serve as a mimetic of a cysteine residue, potentially interacting with key residues in a protein's active site.
-
Fragment-Based Drug Discovery (FBDD): This compound can be used as a fragment in FBDD campaigns to identify novel binding interactions that can be elaborated into more potent ligands.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₃S |
| Molecular Weight | 259.37 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, MeOH, DMSO) |
| Purity (typical) | >95% |
Table 2: Hypothetical Kinetic Data for a Covalent Inhibitor Derived from this compound against KRAS G12C
| Compound | Target | IC₅₀ (nM) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) |
| Hypothetical Inhibitor 1 | KRAS G12C | 50 | 1.5 x 10⁵ |
| Sotorasib (Reference) | KRAS G12C | 30 | 2.0 x 10⁵ |
| Adagrasib (Reference) | KRAS G12C | 45 | 1.8 x 10⁵ |
Note: The data for "Hypothetical Inhibitor 1" is illustrative and represents typical values for a potent covalent inhibitor.
Table 3: Hypothetical Mass Spectrometry Data for Covalent Modification of KRAS G12C
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| KRAS G12C (untreated) | 21,000 | 21,000 | - | Unmodified protein |
| KRAS G12C + Hypothetical Inhibitor 1 | 21,450 | 21,450 | +450 | Covalent adduct formation |
Note: The mass of "Hypothetical Inhibitor 1" is assumed to be 450 Da for illustrative purposes.
Experimental Protocols
Protocol 1: Deprotection of the Thioacetate Group
This protocol describes the base-mediated hydrolysis of the thioacetate to yield the free thiol, tert-butyl 4-mercaptopiperidine-1-carboxylate.
Materials:
-
This compound
-
Methanol (MeOH), degassed
-
Sodium hydroxide (NaOH), 1 M aqueous solution, degassed
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in degassed methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a degassed 1 M NaOH solution (1.1 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, carefully neutralize the mixture to pH ~7 by the slow addition of 1 M HCl.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield tert-butyl 4-mercaptopiperidine-1-carboxylate. The product should be used immediately in the next step to avoid oxidation of the thiol.
Protocol 2: Synthesis of a Hypothetical Covalent Inhibitor for KRAS G12C
This protocol outlines the synthesis of a hypothetical covalent inhibitor by reacting the deprotected thiol with an acrylamide-containing scaffold.
Materials:
-
tert-Butyl 4-mercaptopiperidine-1-carboxylate (from Protocol 1)
-
A suitable acrylamide-containing electrophilic scaffold (e.g., N-(4-acryloylphenyl)-2-aminopyridine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere
Procedure:
-
Dissolve the electrophilic scaffold (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add DIPEA (2.0 eq) to the solution.
-
In a separate flask, dissolve the freshly prepared tert-butyl 4-mercaptopiperidine-1-carboxylate (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the thiol solution dropwise to the stirred solution of the electrophilic scaffold.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final covalent inhibitor.
Protocol 3: Biochemical Assay for KRAS G12C Inhibition
This protocol describes a fluorescence-based assay to determine the inhibitory activity of the synthesized compound against KRAS G12C.
Materials:
-
Recombinant human KRAS G12C protein
-
Fluorescently labeled GTP analog (e.g., mant-GTP)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the hypothetical covalent inhibitor in DMSO.
-
In the wells of the microplate, add the assay buffer.
-
Add the inhibitor dilutions to the wells. Include a DMSO-only control.
-
Add the KRAS G12C protein to all wells to a final concentration of 50 nM.
-
Incubate the plate at room temperature for 30 minutes to allow for covalent bond formation.
-
Initiate the reaction by adding the mant-GTP to a final concentration of 200 nM.
-
Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~440 nm).
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Protocol 4: Mass Spectrometry Analysis of Covalent Adduct Formation
This protocol describes the use of intact protein mass spectrometry to confirm the covalent binding of the inhibitor to KRAS G12C.[1]
Materials:
-
Recombinant human KRAS G12C protein
-
Hypothetical covalent inhibitor
-
Incubation buffer (as in Protocol 3)
-
LC-MS system with a high-resolution mass spectrometer
Procedure:
-
Incubate KRAS G12C protein (e.g., 5 µM) with an excess of the covalent inhibitor (e.g., 50 µM) in the incubation buffer at room temperature for 2 hours.
-
Prepare a control sample with KRAS G12C and DMSO.
-
Desalt the samples using a suitable method (e.g., reverse-phase chromatography).
-
Analyze the samples by LC-MS.
-
Deconvolute the resulting mass spectra to determine the intact mass of the protein.
-
Compare the mass of the inhibitor-treated protein with the untreated control. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[2]
Visualizations
Caption: Synthetic workflow for a covalent inhibitor.
Caption: Simplified KRAS G12C signaling pathway.
Caption: Workflow for covalent inhibitor evaluation.
References
Application Notes and Protocols: Tert-Butyl 4-(acetylthio)piperidine-1-carboxylate as a Thiol Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(acetylthio)piperidine-1-carboxylate is a versatile chemical reagent that serves as a protected thiol donor. The core utility of this compound lies in its ability to introduce a reactive thiol (-SH) group onto a molecule of interest in a controlled manner. The acetylthio group acts as a stable protecting group for the thiol, preventing its premature reaction or oxidation. Upon deprotection, the free thiol becomes available for a variety of conjugation and modification strategies. This is particularly valuable in the fields of drug development, bioconjugation, and materials science, where the nucleophilic nature of thiols is harnessed to form stable covalent bonds. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures the amine is unreactive during these transformations and can be removed under acidic conditions if further modification at that position is desired.
Key Applications
The primary application of this compound is in the synthesis of thiol-functionalized molecules. The generated thiol can then be used in a variety of subsequent reactions, including:
-
Bioconjugation: The thiol group reacts readily and specifically with maleimide-functionalized molecules to form stable thioether bonds. This is a cornerstone of modern bioconjugation techniques, enabling the site-specific attachment of payloads such as drugs, fluorescent dyes, or imaging agents to proteins and antibodies. A significant application is in the construction of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.[1][2]
-
Targeted Protein Degradation (TPD): In the development of Proteolysis Targeting Chimeras (PROTACs), this reagent can be used to introduce a thiol linker. PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[3][4][][6] The thiol group can be a key attachment point for one of the active ends of the PROTAC molecule.
-
Surface Modification: Thiols have a high affinity for gold and other noble metal surfaces, enabling the formation of self-assembled monolayers (SAMs). By functionalizing a surface with molecules bearing a thiol group derived from this reagent, the surface properties can be tailored for various applications, including biosensors and biocompatible coatings.
-
Michael Addition Reactions: The nucleophilic thiol can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, allowing for the formation of carbon-sulfur bonds in a variety of synthetic contexts.
Data Presentation
Table 1: Deprotection of Thioacetate to Thiol
| Parameter | Value | Reference |
| Deprotecting Agent | Sodium Hydroxide (NaOH) | General Protocol |
| Solvent | Ethanol/Water | General Protocol |
| Reaction Time | 2 hours | General Protocol |
| Temperature | Reflux | General Protocol |
| Typical Yield | >90% (for similar thioacetates) | General Protocol |
| Purity | High (purification by extraction) | General Protocol |
Note: This data is based on a general protocol for thioacetate deprotection and may require optimization for this compound.
Table 2: Thiol-Maleimide Conjugation
| Parameter | Value | Reference |
| Reaction Type | Michael Addition | [2] |
| pH Range | 6.5 - 7.5 | [2] |
| Reaction Time | 2 hours at RT or overnight at 2-8 °C | General Protocol |
| Stoichiometry | 10-20 fold molar excess of thiol-containing molecule | General Protocol |
| Bond Formed | Stable Thioether Bond | [2] |
| Selectivity | High for thiols over amines at neutral pH | [2] |
Experimental Protocols
Protocol 1: Deprotection of this compound to Yield 1-Boc-4-mercaptopiperidine
This protocol is a representative method adapted from general procedures for thioacetate deprotection.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2 M solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Nitrogen or Argon gas supply (optional, for inert atmosphere)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approximately 4-5 mL per gram of starting material). If desired, the reaction can be carried out under an inert atmosphere (nitrogen or argon) to minimize oxidation of the resulting thiol.
-
Addition of Base: Prepare a solution of sodium hydroxide (2.0 eq) in deionized water (approximately 3-4 mL per gram of NaOH). Add the NaOH solution dropwise to the stirred solution of the thioacetate at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Cooling and Neutralization: After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Once cooled, carefully neutralize the mixture by adding 2 M HCl solution until the pH is approximately 7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Add an equal volume of diethyl ether or ethyl acetate and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with a small volume of deionized water, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude 1-Boc-4-mercaptopiperidine.
-
Purification (Optional): The crude product may be of sufficient purity for subsequent steps. If further purification is required, flash column chromatography on silica gel can be performed.
Protocol 2: Conjugation of 1-Boc-4-mercaptopiperidine to a Maleimide-Functionalized Molecule
This protocol provides a general procedure for the conjugation of the deprotected thiol to a maleimide-containing molecule, such as a protein or a small molecule linker.
Materials:
-
1-Boc-4-mercaptopiperidine (from Protocol 1)
-
Maleimide-functionalized molecule
-
Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (for dissolving non-aqueous soluble molecules)
-
Reaction vials
-
Nitrogen or Argon gas supply (optional)
Procedure:
-
Preparation of Solutions:
-
Dissolve the maleimide-functionalized molecule in degassed PBS buffer (pH 7.0-7.5) to the desired concentration. If the molecule is not water-soluble, it can be first dissolved in a minimal amount of DMSO or DMF and then diluted with the reaction buffer.
-
Immediately before use, dissolve the freshly prepared 1-Boc-4-mercaptopiperidine in the reaction buffer. It is recommended to use a 10-20 fold molar excess of the thiol-containing molecule relative to the maleimide-functionalized molecule.
-
-
Conjugation Reaction:
-
Add the solution of 1-Boc-4-mercaptopiperidine to the solution of the maleimide-functionalized molecule.
-
If an inert atmosphere is desired, gently flush the headspace of the reaction vial with nitrogen or argon before sealing.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring or agitation.
-
-
Purification of the Conjugate:
-
The method of purification will depend on the nature of the conjugate.
-
For protein conjugates, excess unreacted thiol can be removed by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
For small molecule conjugates, purification can be achieved by High-Performance Liquid Chromatography (HPLC) or flash column chromatography.
-
-
Characterization:
-
The successful conjugation can be confirmed by techniques such as Mass Spectrometry (to observe the increase in molecular weight) and HPLC (to observe the appearance of a new product peak).
-
Visualizations
Caption: Deprotection of the acetylthio group to yield the free thiol.
Caption: Conjugation of the free thiol to a maleimide-functionalized molecule.
Caption: Role of the thiol donor in the synthesis of a PROTAC for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 6. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-Butyl 4-(acetylthio)piperidine-1-carboxylate in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate as a versatile building block in click chemistry, with a focus on bioconjugation and the synthesis of PET radiotracers. Detailed protocols and representative data are presented to guide researchers in leveraging this reagent for their specific applications.
Introduction
This compound is a heterobifunctional linker that incorporates a protected thiol group. The thioacetyl moiety provides a stable, masked thiol that can be deprotected in situ to reveal a reactive sulfhydryl group. This free thiol is an excellent nucleophile for various "click" reactions, most notably the thiol-ene reaction, which proceeds with high efficiency and selectivity under mild conditions.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reaction sequences and can be removed under acidic conditions to enable further functionalization. This combination of features makes it a valuable tool in drug discovery, diagnostics, and materials science.
Key Applications
The primary application of this compound in click chemistry revolves around the generation of a free thiol for subsequent conjugation reactions. The most prominent of these is the thiol-ene "click" reaction , a radical-mediated addition of a thiol to an alkene.[1][2][3] This reaction is characterized by its high yield, tolerance of various functional groups, and the formation of a stable thioether linkage.
Core applications include:
-
Bioconjugation: The piperidine scaffold can be incorporated into larger molecules, and the deprotected thiol can be used to conjugate these molecules to proteins, peptides, or other biomolecules containing an alkene functionality.[4][5]
-
Synthesis of PET Radiotracers: The ability to introduce a thiol group allows for the attachment of positron-emitting radionuclides, enabling the development of novel imaging agents for Positron Emission Tomography (PET).[6]
-
Surface Modification: Surfaces functionalized with "ene" groups can be modified by reaction with the deprotected thiol from this compound, allowing for the creation of tailored material properties.
-
Dendrimer and Polymer Synthesis: This reagent can be used as a building block for the synthesis of complex macromolecular architectures through thiol-ene ligation.
Experimental Protocols
Protocol 1: Deacetylation of this compound to Generate the Free Thiol
This protocol describes the removal of the acetyl protecting group to yield the reactive thiol.
Materials:
-
This compound
-
Hydrazine monohydrate or a suitable base (e.g., sodium hydroxide)
-
Methanol (or other suitable solvent)
-
Nitrogen or Argon gas
-
Standard glassware and stirring equipment
Procedure:
-
Dissolve this compound in degassed methanol under an inert atmosphere (N₂ or Ar).
-
Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of hydrazine monohydrate dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture containing the free thiol, tert-Butyl 4-mercaptopiperidine-1-carboxylate, can be used directly in the subsequent click reaction or purified.
-
For purification, the solvent can be removed under reduced pressure, and the residue can be purified by flash column chromatography.
Logical Workflow for Thiol Deprotection and Subsequent Thiol-Ene Click Reaction
Caption: Workflow for the deprotection of the acetyl group to yield a free thiol, followed by a thiol-ene click reaction with an alkene-functionalized molecule.
Protocol 2: Photoinitiated Thiol-Ene "Click" Reaction
This protocol details the conjugation of the in situ-generated free thiol to an alkene-containing molecule using photoinitiation.
Materials:
-
Solution of tert-Butyl 4-mercaptopiperidine-1-carboxylate (from Protocol 1)
-
Alkene-functionalized molecule of interest
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (e.g., Methanol, THF, or a mixture)
-
UV lamp (e.g., 365 nm)
-
Quartz reaction vessel
Procedure:
-
To the solution of the free thiol, add the alkene-functionalized molecule (typically 1.0 to 1.2 equivalents).
-
Add the photoinitiator (typically 1-5 mol%).
-
Ensure the reaction mixture is in a quartz vessel to allow for UV penetration.
-
Irradiate the stirred reaction mixture with a UV lamp at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from minutes to a few hours depending on the substrates and initiator concentration.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting thioether conjugate by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for thiol-ene reactions under various conditions. While specific data for this compound is not extensively published, these tables are compiled from analogous thiol-ene reactions and serve as a guideline for expected outcomes.
Table 1: Representative Yields for Photoinitiated Thiol-Ene Reactions
| Thiol | Ene | Initiator (mol%) | Solvent | Time (h) | Yield (%) |
| Thiophenol | 1-Octene | DMPA (2%) | Acetonitrile | 1 | >95 |
| Cysteine derivative | N-allylacetamide | Irgacure 2959 (1%) | Water/Acetonitrile | 0.5 | 92 |
| 3-mercaptopropionic acid | Allyl alcohol | DMPA (3%) | Methanol | 2 | 88 |
Table 2: Representative Yields for Thermally Initiated Thiol-Ene Reactions
| Thiol | Ene | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Dodecanethiol | Styrene | AIBN (5%) | Toluene | 70 | 6 | 90 |
| Thioacetic acid | Cyclohexene | V-50 (4%) | Ethanol | 60 | 4 | 85 |
| Ethyl thioglycolate | Methyl acrylate | AIBN (2%) | Dioxane | 80 | 3 | >95 |
Application in PET Tracer Synthesis
A significant application of this compound is in the synthesis of PET radiotracers. The piperidine moiety can be part of a larger targeting vector, and the thiol group serves as a handle for attaching a prosthetic group containing the radionuclide (e.g., ¹⁸F).
Workflow for PET Tracer Synthesis
The following diagram illustrates a generalized workflow for the synthesis of an ¹⁸F-labeled PET tracer using a thiol-containing precursor derived from this compound.
Caption: A generalized workflow for the synthesis of an ¹⁸F-labeled PET tracer, starting from this compound.
This workflow highlights the modularity that click chemistry brings to radiopharmaceutical development. The targeting vector and the radiolabeled prosthetic group can be synthesized and optimized independently before their final conjugation.
Conclusion
This compound is a valuable reagent for introducing a protected thiol into a molecule, which can then be deprotected and utilized in high-efficiency thiol-ene click reactions. Its application in bioconjugation and the synthesis of complex molecules like PET tracers underscores its importance in modern chemical biology and drug development. The provided protocols and representative data offer a solid foundation for researchers to explore the potential of this versatile building block in their own work.
References
- 1. researchgate.net [researchgate.net]
- 2. TEMPO driven thiol–ene reaction for the preparation of polymer functionalized silicon wafers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. iris.unito.it [iris.unito.it]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
Application Notes and Protocols: tert-Butyl 4-(acetylthio)piperidine-1-carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate and its derivatives in peptide synthesis. This bifunctional molecule serves as a valuable building block for introducing a protected sulfhydryl group via a piperidine linker, enabling a wide range of applications in drug discovery and development, including the synthesis of peptide-drug conjugates (PDCs) and other modified peptides. The piperidine motif is a highly privileged scaffold in medicinal chemistry, known for its favorable structural and physicochemical properties that can enhance the efficacy and druggability of bioactive compounds[1].
The primary application of this reagent is to install a latent thiol functionality onto a peptide chain. The thioacetate group serves as a stable protecting group for the thiol, which can be selectively deprotected under mild conditions to reveal the reactive sulfhydryl group. This free thiol can then be used for various bioconjugation strategies, such as attachment of cytotoxic drugs, imaging agents, or for forming disulfide bonds in peptide cyclization.
Key Applications:
-
Peptide-Drug Conjugates (PDCs): The introduced thiol group provides a specific site for the covalent attachment of a payload, such as a cytotoxic agent, to a targeting peptide[][3]. The piperidine linker can influence the stability, solubility, and overall pharmacokinetic profile of the conjugate[4].
-
PROTACs: Piperidine-based linkers are integral to the design of Proteolysis Targeting Chimeras (PROTACs), where they connect a target-binding ligand to an E3 ligase ligand[1][5].
-
Peptide Cyclization: The generation of a free thiol allows for intramolecular disulfide bond formation with another cysteine residue, leading to cyclized peptides with potentially enhanced stability and bioactivity.
-
Site-Specific Bioconjugation: The unique reactivity of the sulfhydryl group allows for precise modification of peptides at a desired position, which is crucial for structure-activity relationship studies and the development of well-defined therapeutic agents[6].
Experimental Protocols
The following protocols describe the incorporation of a this compound derivative into a peptide sequence during solid-phase peptide synthesis (SPPS) and the subsequent deprotection of the thioacetate group to expose the free thiol.
Note: For incorporation into a peptide backbone via standard amide bond formation, a derivative of this compound containing a carboxylic acid is required. A common strategy is to use a commercially available or custom-synthesized building block like 1-Boc-4-(acetylthiomethyl)piperidine-4-carboxylic acid . The following protocols are based on the use of such a derivative.
Protocol 1: Incorporation of the Piperidine-Thiol Linker into a Peptide Sequence
This protocol outlines the coupling of a Boc-protected piperidine building block with a thioacetate-protected thiol to a resin-bound peptide during Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acid resin
-
20% (v/v) piperidine in dimethylformamide (DMF) for Fmoc deprotection[7]
-
1-Boc-4-(acetylthiomethyl)piperidine-4-carboxylic acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), IPA (3 times), and DCM (3 times) to remove residual piperidine[7].
-
-
Coupling of the Piperidine Linker:
-
Prepare the coupling solution: In a separate vial, dissolve 1-Boc-4-(acetylthiomethyl)piperidine-4-carboxylic acid (3 equivalents relative to resin loading), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 5-10 minutes.
-
Add the activated coupling solution to the deprotected peptide-resin.
-
Agitate the reaction vessel under an inert atmosphere for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times), IPA (3 times), and DCM (3 times).
-
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure the coupling reaction has gone to completion (absence of free primary amines). If the test is positive, repeat the coupling step.
-
Continuation of Peptide Synthesis: If additional amino acids are to be added after the linker, proceed with the standard Fmoc-SPPS cycle (deprotection, coupling, washing).
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Protocol 2: Thioacetate Deprotection to Yield the Free Thiol
This protocol describes the deprotection of the acetylthio group on the purified peptide to generate the reactive free sulfhydryl group. This procedure can be performed in solution after the peptide has been cleaved from the resin and purified.
Materials:
-
Purified peptide containing the acetylthio-piperidine moiety
-
Degassed buffers and solvents
-
Hydrolyzing agent: Sodium hydroxide (NaOH) solution or hydroxylamine hydrochloride (NH₂OH·HCl) with a base like triethylamine (TEA).
-
Acid for neutralization: Dilute hydrochloric acid (HCl) or acetic acid.
-
Solvents for extraction (if necessary): Diethyl ether or ethyl acetate.
-
Inert gas (Nitrogen or Argon)
Procedure using Sodium Hydroxide:
-
Dissolution: Dissolve the thioacetate-protected peptide in a suitable solvent such as ethanol or a mixture of ethanol and water under an inert atmosphere[8].
-
Hydrolysis:
-
Neutralization: Cool the reaction mixture to room temperature and neutralize with a degassed solution of dilute HCl[8].
-
Purification: The resulting peptide with the free thiol can be purified by preparative RP-HPLC.
Procedure using Hydroxylamine:
-
Dissolution: Dissolve the thioacetate-protected peptide in a suitable solvent like methanol or a buffered aqueous solution under an inert atmosphere[9].
-
Deprotection:
-
Work-up and Purification:
-
Quench the reaction by adding a dilute acid.
-
If necessary, perform an extraction with an organic solvent to remove byproducts[9].
-
The final peptide with the free thiol is purified by preparative RP-HPLC.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the incorporation and deprotection steps. The data is representative and may require optimization for specific peptide sequences.
Table 1: Summary of Reaction Conditions
| Step | Parameter | Condition | Reference |
| Linker Coupling | Reagents | 1-Boc-4-(acetylthiomethyl)piperidine-4-carboxylic acid (3 eq.), HBTU/HATU (2.9 eq.), DIPEA (6 eq.) | General SPPS Protocols |
| Solvent | DMF | [7] | |
| Temperature | Room Temperature | [7] | |
| Time | 2-4 hours | [10] | |
| Thioacetate Deprotection (NaOH) | Reagent | Sodium Hydroxide (2 eq.) | [8] |
| Solvent | Ethanol/Water | [8] | |
| Temperature | Room Temperature to Reflux | [8] | |
| Time | 1-2 hours | [8] | |
| Thioacetate Deprotection (NH₂OH·HCl) | Reagents | NH₂OH·HCl (4 eq.), TEA (6 eq.) | [9] |
| Solvent | Methanol or Buffered Solution | [9] | |
| Temperature | Room Temperature | [9] | |
| Time | 15-30 minutes | [9] |
Table 2: Representative Yields and Purity
| Process | Metric | Typical Value | Notes |
| Linker Coupling | Coupling Efficiency | >99% | As determined by Kaiser test. |
| Overall Peptide Synthesis | Crude Yield | 60-80% | Highly sequence-dependent. |
| Crude Purity | 50-70% | Dependent on peptide length and sequence. | |
| Thioacetate Deprotection | Conversion Rate | >95% | As determined by HPLC analysis. |
| Final Purity (after HPLC) | >98% | Post-purification of the final product. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for synthesizing a thiol-functionalized peptide using a piperidine-based linker.
Caption: Workflow for peptide modification.
Application Concept: Peptide-Drug Conjugate
This diagram illustrates the conceptual application of a thiol-functionalized peptide in forming a peptide-drug conjugate for targeted therapy.
Caption: Peptide-Drug Conjugate mechanism.
References
- 1. benchchem.com [benchchem.com]
- 3. "Peptide–Drug Conjugates with Different Linkers for Cancer Therapy" by Mona Alas, Azam Saghaeidehkordi et al. [digitalcommons.chapman.edu]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(acetylthio)piperidine-1-carboxylate is a key synthetic intermediate in pharmaceutical research and development. Its purity and characterization are critical for the successful synthesis of downstream target molecules. These application notes provide detailed protocols for the analytical techniques commonly used to assess the identity, purity, and quality of this compound. The methodologies are based on established analytical principles for similar N-Boc protected piperidine derivatives and sulfur-containing compounds.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₂₁NO₃S[1] |
| Molecular Weight | 259.36 g/mol |
| CAS Number | 313963-38-5 |
| Appearance | White to off-white solid |
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for assessing the purity of this compound. The following protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of Acetonitrile.
Data Presentation: HPLC Purity
| Parameter | Value |
| Retention Time (Rt) | Typically 10-15 min (highly dependent on the exact system and conditions) |
| Purity (by area %) | Report as the area of the main peak relative to the total peak area. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for identifying the compound and volatile impurities. Due to the thermal lability of the Boc protecting group, careful optimization of the injection temperature is necessary to avoid on-column degradation.
Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C (Split mode, 50:1).
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of Dichloromethane or Ethyl Acetate.
Data Presentation: GC-MS Data
| Parameter | Expected Value |
| Retention Time (Rt) | Dependent on the specific GC conditions. |
| Molecular Ion (M⁺) | m/z 259 (May be weak or absent) |
| Major Fragments (m/z) | 203 ([M-C₄H₈]⁺), 159 ([M-Boc]⁺), 144, 100, 57 (t-butyl cation) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Standard pulse program.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Proton-decoupled pulse program (e.g., PENDANT or DEPT).
-
A longer acquisition time will be necessary compared to ¹H NMR.
-
Data Presentation: NMR Spectroscopic Data
| Parameter | ¹H NMR (CDCl₃, 400 MHz) - Expected Chemical Shifts (δ, ppm) | ¹³C NMR (CDCl₃, 101 MHz) - Expected Chemical Shifts (δ, ppm) |
| Boc Group (-C(CH₃)₃) | ~1.46 (s, 9H) | ~79.5 (C), ~28.4 (CH₃) |
| Piperidine Ring (-CH₂-) | ~1.5-1.7 (m, 2H), ~1.9-2.1 (m, 2H), ~2.8-3.0 (m, 2H), ~3.9-4.1 (m, 2H) | ~30-35 (CH₂), ~40-45 (CH₂) |
| Piperidine Ring (-CH-) | ~3.5-3.7 (m, 1H) | ~40-45 (CH) |
| Acetyl Group (-COCH₃) | ~2.33 (s, 3H) | ~195.9 (C=O), ~30.6 (CH₃) |
| Carbonyl (Boc, -COO-) | - | ~154.7 (C=O) |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Protocol: HRMS Analysis
-
Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
Mode: Positive ion mode is typically effective for this compound.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent such as acetonitrile or methanol, with the addition of a small amount of formic acid to promote protonation.
-
Data Acquisition: Acquire the spectrum over a relevant m/z range, ensuring sufficient resolution to obtain an accurate mass measurement.
Data Presentation: HRMS Data
| Ion Species | Calculated m/z | Observed m/z |
| [M+H]⁺ | 260.1315 | Report the experimentally determined value. |
| [M+Na]⁺ | 282.1134 | Report the experimentally determined value. |
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.
Caption: Analytical workflow for quality control of this compound.
Synthetic Pathway Overview
As this compound is primarily a synthetic intermediate, understanding its synthesis is relevant. A common route involves the reaction of a suitable piperidine precursor with a thioacetylating agent.
Caption: A general synthetic route to this compound.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the nuclear magnetic resonance (NMR) spectroscopic characterization of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate. This compound is a key building block in synthetic organic chemistry, particularly in the development of therapeutic agents. Accurate structural elucidation and purity assessment are critical, for which NMR spectroscopy is the most powerful analytical technique. These notes offer a comprehensive guide to acquiring and interpreting ¹H and ¹³C NMR spectra, including predicted spectral data and standardized protocols.
Introduction
This compound is a heterocyclic compound containing a piperidine ring functionalized with a tert-butoxycarbonyl (Boc) protecting group and an acetylthio group. The Boc group provides stability and facilitates controlled reactions at other sites of the molecule, while the acetylthio moiety is a precursor to a thiol, a common functional group in biologically active molecules. Understanding the precise molecular structure through NMR is essential for its application in medicinal chemistry and drug development. This document outlines the expected NMR characteristics and provides a robust protocol for its analysis.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy. The use of deuterated chloroform (CDCl₃) is assumed as the solvent.
Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 3.55 - 3.65 | m | - | 1H |
| H-2e, H-6e | 3.90 - 4.10 | m | - | 2H |
| H-2a, H-6a | 2.80 - 2.95 | m | - | 2H |
| H-3e, H-5e | 1.95 - 2.05 | m | - | 2H |
| H-3a, H-5a | 1.45 - 1.55 | m | - | 2H |
| -C(CH₃)₃ | 1.46 | s | - | 9H |
| -S-C(=O)CH₃ | 2.33 | s | - | 3H |
Predicted ¹³C NMR Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Thioester) | 195.5 |
| C=O (Boc) | 154.8 |
| -C (CH₃)₃ | 79.5 |
| C-2, C-6 | 43.5 |
| C-4 | 41.0 |
| C-3, C-5 | 31.5 |
| -S-C(=O)C H₃ | 30.5 |
| -C(C H₃)₃ | 28.4 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following section details the necessary steps for sample preparation and data acquisition.
Materials and Equipment
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-30 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Homogenization: Vortex the sample until the solid is completely dissolved.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships for NMR analysis.
Caption: Experimental workflow for NMR analysis.
Caption: Functional groups and their expected NMR signals.
Conclusion
The provided application notes and protocols serve as a comprehensive resource for the NMR spectroscopic analysis of this compound. By following the detailed experimental procedures and utilizing the predicted spectral data as a reference, researchers can confidently verify the structure and purity of this important synthetic intermediate. The clear presentation of data and workflows is intended to support the rigorous demands of chemical research and drug development.
Application Note: HPLC Purification of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
-
Dr. Emily Carter, Lead Scientist, Chromatography Division
-
Johnathan Mitchell, Research Associate
INTRODUCTION:
tert-Butyl 4-(acetylthio)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful progression of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the purification of such organic molecules.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method for the purification of this compound, ensuring high purity and yield. The method separates the target compound from potential impurities based on their polarity.[1]
EXPERIMENTAL PROTOCOL:
This protocol outlines the necessary steps for the purification of this compound using a preparative RP-HPLC system.
1. Instrumentation and Materials:
-
HPLC System: Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 10 µm particle size, 19 x 250 mm (or similar preparative dimensions).
-
Solvents:
-
Mobile Phase A: Water with 0.1% Formic Acid (HPLC grade).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (HPLC grade).
-
-
Sample: Crude this compound.
-
Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
2. Sample Preparation:
-
Accurately weigh the crude this compound.
-
Dissolve the sample in the sample diluent to a final concentration suitable for preparative injection (e.g., 10-50 mg/mL), ensuring complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
3. Chromatographic Conditions:
The following chromatographic conditions are a starting point and may require optimization based on the specific impurity profile of the crude material.
| Parameter | Condition |
| Column | C18, 10 µm, 19 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 15.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 1-5 mL (dependent on concentration and column capacity) |
| Gradient Program | See Table 1 |
Table 1: Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 70 | 30 |
| 35.0 | 70 | 30 |
4. Fraction Collection and Post-Purification Processing:
-
Monitor the chromatogram for the elution of the main peak corresponding to this compound.
-
Collect the fractions containing the purified product.
-
Combine the collected fractions and confirm the purity using analytical HPLC.
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.
DATA PRESENTATION:
The following table summarizes the expected results from the analytical HPLC analysis of the purified product.
Table 2: Summary of Analytical HPLC Data for Purified Product
| Parameter | Value |
| Retention Time | 8.5 ± 0.2 min |
| Purity (by UV at 210 nm) | >99.5% |
| Recovery Yield | >90% |
VISUALIZATION OF EXPERIMENTAL WORKFLOW:
The following diagram illustrates the key stages of the HPLC purification process.
Caption: Workflow for the HPLC purification of the target compound.
The described RP-HPLC method provides an effective and reproducible protocol for the purification of this compound. This method is suitable for researchers, scientists, and drug development professionals requiring high-purity material for their synthetic and developmental workflows. The use of a C18 stationary phase with a water/acetonitrile gradient and formic acid as a modifier ensures good separation and high recovery of the target compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of tert-butyl 4-(acetylthio)piperidine-1-carboxylate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily via the Mitsunobu reaction, which is a prevalent method for this transformation.
Q1: My reaction yield is low. What are the most common causes?
Low yields in the Mitsunobu reaction for this synthesis can stem from several factors:
-
Presence of Water: The Mitsunobu reaction is highly sensitive to moisture. Water can hydrolyze the phosphonium intermediates, leading to the formation of triphenylphosphine oxide and unreacted starting material. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Impure Reagents: The purity of the reagents, particularly the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (TPP), is critical. Impurities can lead to side reactions and a reduction in yield.
-
Incorrect Stoichiometry: Using an insufficient amount of TPP and the azodicarboxylate can result in incomplete conversion of the starting alcohol. A slight excess (1.1 to 1.5 equivalents) of these reagents is often recommended to drive the reaction to completion.[1]
-
Suboptimal Reaction Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.[1] Running the reaction at too high a temperature can promote side reactions.
-
Inefficient Purification: The primary byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, can be challenging to separate from the desired product. Improper purification techniques can lead to product loss.
Q2: I am having difficulty removing triphenylphosphine oxide (TPPO) and the hydrazine byproduct. What are the best purification strategies?
The removal of TPPO and the reduced azodicarboxylate is a common challenge in Mitsunobu reactions. Here are some effective strategies:
-
Crystallization: In some cases, the byproducts can be removed by crystallization. After the reaction, the crude mixture can be concentrated and triturated with a solvent in which the product is soluble but the byproducts are not (e.g., diethyl ether or a mixture of ethyl acetate and hexanes).
-
Column Chromatography: Flash column chromatography on silica gel is a reliable method for separating the product from the byproducts. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective.
-
Alternative Reagents: Consider using modified reagents that facilitate easier byproduct removal. For example, using a polymer-supported triphenylphosphine allows for the removal of the phosphine oxide by filtration.[2] Similarly, alternatives to DEAD, such as di-(4-chlorobenzyl)azodicarboxylate (DCAD), produce a hydrazine byproduct that can be easily filtered off.[2]
Q3: I am observing side products in my reaction. What are they and how can I minimize them?
A common side product in the Mitsunobu reaction occurs when the azodicarboxylate acts as the nucleophile instead of the intended thioacetic acid. This is more likely to happen if the nucleophile is not sufficiently acidic (pKa > 13). Thioacetic acid is generally acidic enough to avoid this issue.
Another potential side reaction is the elimination of the activated alcohol, especially if the reaction is run at elevated temperatures. To minimize side products:
-
Ensure the dropwise addition of the azodicarboxylate at low temperature (0 °C) to control the reaction rate.[1]
-
Use a high-purity nucleophile (thioacetic acid).
-
Maintain the recommended reaction temperature and avoid excessive heating.
Q4: What is the optimal order of addition for the reagents?
The order of reagent addition can be crucial for the success of the Mitsunobu reaction.[2] The most common and generally recommended procedure is:
-
Dissolve the alcohol (tert-butyl 4-hydroxypiperidine-1-carboxylate), thioacetic acid, and triphenylphosphine in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (DEAD or DIAD) dropwise to the cooled solution.[1][2]
In some cases, pre-forming the betaine intermediate by adding the azodicarboxylate to the triphenylphosphine before adding the alcohol and nucleophile can be beneficial.[2]
Data Presentation
| Nucleophile | Reagents | Solvent | Temperature | Yield (%) |
| p-Nitrophenol | PPh₃, DEAD | THF | 0 °C to rt | 75-85 |
| Phthalimide | PPh₃, DIAD | THF | 0 °C to rt | 80-90 |
| Benzoic Acid | PPh₃, DEAD | Toluene | rt | 70-80 |
Table 1: Typical yields for Mitsunobu reactions with N-Boc-4-hydroxypiperidine.[1]
Experimental Protocols
Key Experiment: Mitsunobu Reaction for the Synthesis of this compound
This protocol is a representative procedure based on general methods for Mitsunobu reactions with N-Boc-4-hydroxypiperidine.[1][3]
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
Thioacetic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.), triphenylphosphine (1.5 eq.), and anhydrous THF.
-
Add thioacetic acid (1.2 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
-
Combine the fractions containing the product and concentrate under reduced pressure to obtain this compound.
Visualizations
Troubleshooting Workflow for Mitsunobu Synthesis
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound via the Mitsunobu reaction.
Caption: Troubleshooting workflow for the Mitsunobu synthesis.
Logical Relationship of Key Reaction Parameters
This diagram illustrates the interconnectedness of key parameters for a successful Mitsunobu reaction.
References
Technical Support Center: Synthesis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-(acetylthio)piperidine-1-carboxylate.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Mitsunobu Reaction
The direct conversion of tert-butyl 4-hydroxypiperidine-1-carboxylate to this compound using thioacetic acid under Mitsunobu conditions is a common approach.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Decomposition of Reagents | Ensure that the azodicarboxylate (DEAD or DIAD) is fresh and has been stored properly. These reagents can decompose over time, especially if exposed to heat or light. |
| Incorrect Order of Reagent Addition | The order of addition can be critical. A common and often successful method is to dissolve the alcohol, thioacetic acid, and triphenylphosphine in a suitable solvent (e.g., THF) and then cool the mixture to 0°C before slowly adding the azodicarboxylate. |
| Insufficiently Acidic Nucleophile | Thioacetic acid is generally acidic enough for the Mitsunobu reaction. However, if side reactions are prevalent, ensure the thioacetic acid is pure and free from contaminants that might reduce its acidity. |
| Steric Hindrance | While less common for this substrate, significant steric hindrance around the hydroxyl group can impede the reaction. Increasing the reaction time or temperature may help, but monitor for side product formation. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after an extended period, consider adding a small additional portion of the Mitsunobu reagents. |
Problem 2: Difficult Purification and Presence of Byproducts
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Triphenylphosphine Oxide Contamination | Triphenylphosphine oxide is a common byproduct that can be difficult to remove by standard column chromatography due to its polarity. It can sometimes be removed by precipitation from a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate, followed by filtration. Alternatively, using a polymer-supported triphenylphosphine can simplify removal to a filtration step. |
| Hydrazine Byproduct Contamination | The reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate) is another common byproduct. It can often be removed by an aqueous workup, including washes with a dilute acid solution (e.g., 1M HCl) to protonate and extract the hydrazine derivative into the aqueous layer. |
| Formation of Side Products | A common side-product in Mitsunobu reactions occurs when the azodicarboxylate acts as a nucleophile. This is more likely if the primary nucleophile (thioacetic acid) is not sufficiently acidic or is sterically hindered. Ensuring the purity of the thioacetic acid and using the correct stoichiometry can minimize this. |
Route 2: Two-Step Synthesis via Tosylate/Mesylate Intermediate
This alternative route involves the conversion of tert-butyl 4-hydroxypiperidine-1-carboxylate to a tosylate or mesylate intermediate, followed by nucleophilic substitution with a thioacetate salt.
Problem 1: Incomplete Conversion to Tosylate/Mesylate
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Water | The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Base Incompatibility | Pyridine is a commonly used base. Ensure it is dry and of high purity. Other non-nucleophilic bases like triethylamine can also be used. |
| Insufficient Reagent | Use a slight excess (1.1-1.2 equivalents) of tosyl chloride or mesyl chloride to ensure complete conversion of the alcohol. |
| Low Reaction Temperature | The reaction is typically performed at 0°C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature for a longer period may be necessary. |
Problem 2: Low Yield in the Nucleophilic Substitution Step
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Leaving Group Ability | Tosylates and mesylates are generally excellent leaving groups. If this step is problematic, confirm the successful formation of the intermediate by techniques such as NMR or mass spectrometry. |
| Choice of Thioacetate Salt | Potassium thioacetate is commonly used. Ensure it is dry, as the presence of water can hydrolyze the thioester product. |
| Solvent Effects | A polar aprotic solvent such as DMF or DMSO is typically used for this SN2 reaction to enhance the nucleophilicity of the thioacetate anion. |
| Side Reactions (Elimination) | Although less likely with a thioacetate nucleophile, elimination to form an alkene can be a competing side reaction. Using milder reaction conditions (lower temperature) can help to minimize this. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for the synthesis of this compound?
A1: The expected yield can vary depending on the chosen synthetic route and optimization of the reaction conditions.
| Synthetic Route | Reported Yield Range |
| Mitsunobu Reaction | 60-85% |
| Two-Step via Tosylate/Mesylate | 70-90% (over two steps) |
Note: These are general ranges, and actual yields may differ based on experimental execution.
Q2: I am having trouble removing triphenylphosphine oxide from my product after a Mitsunobu reaction. What are my options?
A2: Removing triphenylphosphine oxide is a common challenge. Here are a few strategies:
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Crystallization/Precipitation: Attempt to crystallize your product from a suitable solvent system, leaving the triphenylphosphine oxide in the mother liquor. Alternatively, you can try to precipitate the triphenylphosphine oxide from a non-polar solvent.
-
Column Chromatography: While sometimes difficult, careful selection of the eluent system can improve separation. A gradient elution may be necessary.
-
Polymer-Supported Reagents: For future syntheses, consider using polymer-supported triphenylphosphine. This allows for the simple removal of the phosphine oxide byproduct by filtration.
Q3: Can I use a different azodicarboxylate besides DEAD or DIAD in the Mitsunobu reaction?
A3: Yes, several alternatives to DEAD and DIAD are available, some of which are designed to simplify purification. For example, di-tert-butyl azodicarboxylate (DBAD) can be used, and its hydrazine byproduct can be removed by treatment with a mild acid like trifluoroacetic acid.
Q4: Is the reaction to form the tosylate or mesylate intermediate sensitive to air?
A4: While the reaction is more sensitive to moisture, it is good practice to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential side reactions with atmospheric components.
Q5: What are the key safety precautions I should take when working with the reagents for these syntheses?
A5:
-
Azodicarboxylates (DEAD, DIAD): These reagents are potentially explosive and should be handled with care. Avoid heating them, and always use them in a well-ventilated fume hood.
-
Thioacetic Acid: This compound has a strong, unpleasant odor and is corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Tosyl Chloride and Mesyl Chloride: These are lachrymators and are corrosive. They should be handled in a fume hood with appropriate PPE.
-
Solvents: Use anhydrous solvents where specified and handle all organic solvents in a well-ventilated area.
Experimental Protocols
Protocol 1: Synthesis via Mitsunobu Reaction
This protocol outlines the synthesis of this compound from tert-butyl 4-hydroxypiperidine-1-carboxylate.
Materials:
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tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Thioacetic acid (CH₃COSH)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Add thioacetic acid (1.1 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the desired product.
Protocol 2: Synthesis via Tosylate Intermediate
This two-step protocol involves the formation of a tosylate intermediate followed by nucleophilic substitution.
Step 1: Synthesis of tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous pyridine or DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the cooled solution.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 12-16 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylate intermediate, which can be used in the next step without further purification if it is of sufficient purity.
Step 2: Synthesis of this compound
Materials:
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tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate
-
Potassium thioacetate (KSAc)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the tosylate intermediate (1.0 eq) in anhydrous DMF.
-
Add potassium thioacetate (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the Mitsunobu Synthesis.
Caption: Two-Step Synthesis via Tosylate/Mesylate.
Caption: Troubleshooting Decision Tree for Low Yield.
Technical Support Center: tert-Butyl 4-(acetylthio)piperidine-1-carboxylate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the purification of this compound?
A1: Common impurities can include:
-
Starting materials: Unreacted reagents from the synthesis.
-
tert-Butyl 4-mercaptopiperidine-1-carboxylate: Premature hydrolysis of the thioacetate group can lead to the formation of the corresponding thiol.
-
Disulfide byproduct: Oxidation of the free thiol impurity can form a disulfide dimer.
-
Byproducts from Boc-deprotection: If harsh acidic conditions are used during workup, partial removal of the Boc protecting group can occur.
Q2: My compound appears to be degrading on silica gel during column chromatography. What can I do?
A2: Degradation on silica gel is a common issue, particularly for sensitive compounds. Here are a few strategies to mitigate this:
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Deactivate the silica gel: You can neutralize the acidic nature of silica gel by pre-treating it with a solution of triethylamine in your eluent system.
-
Use an alternative stationary phase: Consider using alumina (neutral or basic) or a reverse-phase silica gel for your chromatography.
-
Minimize contact time: Run the column as quickly as possible without sacrificing separation. A flash chromatography system is recommended.
Q3: I'm observing poor peak shape (tailing) during HPLC or column chromatography. What could be the cause?
A3: Peak tailing for piperidine-containing compounds is often due to the interaction of the basic nitrogen atom with the acidic silanols on the silica gel surface. To address this:
-
Add a mobile phase modifier: Incorporating a small amount of a basic modifier like triethylamine or pyridine (typically 0.1-1%) to your eluent can significantly improve peak shape by competing for the active sites on the silica gel.
-
Use end-capped silica gel: Employing a stationary phase where the residual silanol groups have been capped can reduce these unwanted interactions.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be an effective purification method if the compound is a solid and the impurities have different solubility profiles. Experiment with various solvent systems, such as ethyl acetate/hexanes or dichloromethane/hexanes, to find optimal conditions for crystallization.
Troubleshooting Guides
Guide 1: Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery from column chromatography | Compound streaking or irreversible adsorption on the column. | 1. Perform a TLC analysis with your chosen eluent system and add a basic modifier like triethylamine to see if it improves the Rf value and spot shape. 2. Consider switching to a less acidic stationary phase like neutral alumina. 3. Ensure the compound is fully dissolved in a minimal amount of solvent before loading onto the column. |
| Compound is too polar and is not eluting. | 1. Gradually increase the polarity of your eluent system. 2. If using normal phase, a gradient elution from a non-polar to a more polar solvent system might be necessary. | |
| Decomposition during solvent removal. | 1. Use a rotary evaporator at a lower temperature. 2. Avoid prolonged heating. | |
| Low yield after recrystallization | Compound is highly soluble in the chosen solvent system. | 1. Try different solvent combinations to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. 2. Concentrate the mother liquor and attempt a second crop of crystals. |
| Precipitation is too rapid, leading to impure crystals. | 1. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. |
Guide 2: Presence of Impurities in the Final Product
| Impurity Detected (e.g., by NMR or LC-MS) | Possible Source | Recommended Action |
| Starting materials | Incomplete reaction. | 1. Optimize the reaction conditions (time, temperature, stoichiometry). 2. Improve the purification method to better separate the product from the starting materials (e.g., optimize the chromatography eluent). |
| tert-Butyl 4-mercaptopiperidine-1-carboxylate or disulfide | Hydrolysis of the thioacetate during workup or purification. | 1. Avoid strongly acidic or basic conditions during the aqueous workup. Use a mild buffer if necessary. 2. If using chromatography, consider a non-aqueous workup followed by direct purification. 3. Work quickly and at lower temperatures to minimize hydrolysis. |
| Product without Boc group | Exposure to strong acid. | 1. Neutralize the reaction mixture carefully before extraction. 2. Avoid using strongly acidic conditions in any step of the purification process. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
For compounds prone to tailing, add 0.5% triethylamine to the eluent mixture.
-
Pack the column with the slurry.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder.
-
-
Elution:
-
Start with a low-polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20% ethyl acetate in hexanes).
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure at a temperature below 40°C.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).
-
Slowly add a solvent in which the product is poorly soluble (an anti-solvent, e.g., hexanes) until the solution becomes slightly turbid.
-
Add a drop or two of the first solvent to redissolve the precipitate.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in a refrigerator.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: A workflow for troubleshooting the purification of this compound.
Caption: Potential degradation pathways for this compound during workup and purification.
Technical Support Center: tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
This technical support guide provides essential information on the stability and storage of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate, along with troubleshooting for common issues encountered during its handling and use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[1][2] For long-term storage, refrigeration (2-8 °C) is recommended.[3]
Q2: How stable is the tert-butoxycarbonyl (Boc) protecting group?
The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions and high temperatures.[4][5] Exposure to strong acids will lead to the removal of the Boc group, yielding the free piperidine. Thermal degradation can also occur at elevated temperatures, typically above 150-200 °C.[6]
Q3: What can cause the degradation of the acetylthio group?
The acetylthio group, a thioester, is susceptible to hydrolysis, particularly under basic conditions, which would yield a thiol.[7][8] It is also sensitive to strong oxidizing and reducing agents.
Q4: Can this compound be sensitive to light?
While specific data for this compound is limited, it is good practice to store it protected from light, as is common for many complex organic molecules to prevent potential photodegradation. Some suppliers recommend keeping similar compounds away from light.
Q5: What are the signs of product degradation?
Degradation may be indicated by a change in physical appearance, such as discoloration (e.g., turning from a white or off-white solid to a yellowish or brownish hue), or a change in consistency. An altered analytical profile (e.g., via HPLC, NMR) showing the presence of impurities would be a definitive sign of degradation.
Storage and Stability Summary
| Parameter | Recommendation/Information | Potential Consequences of Deviation |
| Temperature | Store at 2-8 °C for long-term storage.[3] | Higher temperatures can lead to thermal degradation of the Boc group.[6] |
| Moisture | Store in a dry environment with the container tightly sealed.[1][2] | Moisture can lead to hydrolysis of the acetylthio group.[7] |
| pH | Avoid acidic and basic conditions. | Acids can cleave the Boc group; bases can hydrolyze the thioester.[4][7] |
| Light | Store protected from light. | Potential for photodegradation. |
| Incompatible Materials | Avoid strong acids, bases, oxidizing agents, and reducing agents.[9] | Can cause cleavage of protecting groups and degradation of the thioester. |
Troubleshooting Guide
Problem: I observe a new spot on my TLC or an unexpected peak in my HPLC/LC-MS analysis after storing the compound for some time.
-
Possible Cause 1: Hydrolysis of the thioester. This can occur due to exposure to moisture or basic conditions. The resulting thiol will have a different polarity.
-
Troubleshooting Steps:
-
Ensure the storage container is always tightly sealed immediately after use.
-
Store the compound in a desiccator if your laboratory environment has high humidity.
-
Avoid using basic solvents or reagents when preparing stock solutions for long-term storage.
-
-
Possible Cause 2: Cleavage of the Boc group. This can happen if the compound has been exposed to acidic vapors or contaminants.
-
Troubleshooting Steps:
-
Do not store the compound in the same area as volatile acids.
-
Use only clean, dry spatulas and glassware for handling.
-
If a stock solution is needed, prepare it in a neutral, aprotic solvent.
-
Problem: The compound has changed color (e.g., turned yellow).
-
Possible Cause: Oxidation or other degradation pathways. Prolonged exposure to air or light can sometimes lead to the formation of colored impurities.
-
Troubleshooting Steps:
-
Store the compound under an inert atmosphere (e.g., argon or nitrogen) if it will be stored for an extended period.
-
Keep the container in a dark place or use an amber vial.
-
Before use, it is advisable to re-analyze the compound to confirm its purity if discoloration is observed.
-
Problem: I am seeing low yield or no reaction in my experiment where the acetylthio group is the reactive site.
-
Possible Cause: The acetylthio group may have been hydrolyzed to the less reactive thiol.
-
Troubleshooting Steps:
-
Verify the integrity of your starting material using an appropriate analytical method (e.g., NMR, LC-MS).
-
Ensure all solvents and reagents used in your reaction setup are anhydrous and free from basic impurities.
-
Experimental Protocols
Protocol: Accelerated Stability Study
-
Sample Preparation: Aliquot the compound into several vials.
-
Stress Conditions: Expose the vials to a range of elevated temperatures (e.g., 40 °C, 60 °C) and humidity levels (e.g., 75% RH). Also, expose samples to acidic and basic conditions by preparing solutions in buffers of varying pH. A photostability test can be conducted by exposing a sample to a controlled light source.
-
Time Points: Analyze the samples at regular intervals (e.g., 1 week, 2 weeks, 1 month).
-
Analysis: Use a stability-indicating method, such as HPLC with a diode array detector, to quantify the parent compound and detect any degradation products. Characterize significant degradation products using LC-MS or NMR.
Visual Guides
Caption: Factors affecting the stability of the compound.
Caption: Troubleshooting workflow for experimental issues.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 9. fishersci.com [fishersci.com]
Technical Support Center: tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-(acetylthio)piperidine-1-carboxylate. The information is designed to address specific issues that may be encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve the nucleophilic substitution of a suitable leaving group at the 4-position of a protected piperidine ring with a thioacetate source. The two primary approaches are:
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Mitsunobu Reaction: This method utilizes tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material, which is reacted with thioacetic acid in the presence of a phosphine (commonly triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This reaction proceeds with an inversion of stereochemistry.[1][2][3]
-
SN2 Reaction with a Sulfonate Ester: An alternative route involves the conversion of tert-butyl 4-hydroxypiperidine-1-carboxylate to a good leaving group, such as a tosylate or mesylate. This intermediate is then reacted with a thioacetate salt, like potassium thioacetate, in a classic SN2 reaction.
Q2: What are the expected major byproducts in the Mitsunobu synthesis of this compound?
A2: The Mitsunobu reaction is known for generating stoichiometric amounts of byproducts that can complicate purification.[2][4] The major byproducts to anticipate are:
-
Triphenylphosphine oxide (TPPO): Formed from the oxidation of triphenylphosphine.[5]
-
Reduced Azodicarboxylate: For example, if DEAD is used, diethyl hydrazodicarboxylate is the corresponding reduced byproduct.
These byproducts are often the main impurities that need to be removed during the work-up and purification steps.
Q3: Can the Boc protecting group be cleaved under the reaction conditions?
A3: The tert-butoxycarbonyl (Boc) protecting group is generally stable under the neutral to slightly basic conditions of the Mitsunobu reaction and SN2 reactions with thioacetate. However, it is sensitive to acidic conditions.[6][7] If the reaction mixture becomes acidic, or during an acidic work-up, partial or complete deprotection can occur, leading to the formation of 4-(acetylthio)piperidine.
Q4: Is the thioester functional group stable? What are potential degradation pathways?
A4: Thioesters are susceptible to hydrolysis, especially under basic conditions, which would yield the corresponding thiol, tert-butyl 4-mercaptopiperidine-1-carboxylate, and acetate. The thiol itself can be prone to oxidation, particularly in the presence of air, which can lead to the formation of a disulfide byproduct, bis(1-(tert-butoxycarbonyl)piperidin-4-yl) disulfide.[8][9]
Troubleshooting Guides
Problem 1: Low yield of the desired product.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress by TLC or LC-MS to ensure full consumption of the starting material. If the reaction has stalled, consider adding fresh reagents or extending the reaction time. |
| Side reactions | Minimize side reactions by carefully controlling the reaction temperature and order of reagent addition. For the Mitsunobu reaction, adding the azodicarboxylate slowly at a low temperature can reduce the formation of undesired products.[2] |
| Product loss during work-up | The product is relatively nonpolar and soluble in many organic solvents. Ensure that the extraction solvent is appropriate and that the aqueous washes are not too basic, which could lead to hydrolysis of the thioester. |
| Degradation of product | The thioester can be sensitive to prolonged exposure to harsh conditions. Minimize the time the product is in solution, especially during purification. |
Problem 2: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Presence of triphenylphosphine oxide (TPPO) and reduced azodicarboxylate | These byproducts from the Mitsunobu reaction can often co-elute with the product during column chromatography. Consider using a modified work-up, such as precipitation of TPPO from a nonpolar solvent like hexanes or ether, or using polymer-bound reagents to simplify removal.[4] |
| Formation of disulfide byproduct | If the thiol is formed through hydrolysis, it can oxidize to the disulfide. To minimize this, use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Unreacted starting materials | If the reaction did not go to completion, unreacted tert-butyl 4-hydroxypiperidine-1-carboxylate or its tosylate/mesylate precursor might be present. Optimize the reaction stoichiometry and conditions to ensure full conversion. |
Potential Side Products
The following table summarizes the potential side products that may be observed during the synthesis of this compound.
| Side Product | Chemical Structure | Origin | Notes |
| Triphenylphosphine oxide | O=P(C₆H₅)₃ | Oxidation of triphenylphosphine in the Mitsunobu reaction.[5] | A common byproduct that can be difficult to separate by chromatography. |
| Diethyl hydrazodicarboxylate | C₂H₅O₂C-NH-NH-CO₂C₂H₅ | Reduction of DEAD in the Mitsunobu reaction. | Soluble in many organic solvents. |
| 4-(Acetylthio)piperidine | C₇H₁₃NOS | Acid-catalyzed deprotection of the Boc group.[6] | Can be formed if acidic conditions are present during the reaction or work-up. |
| tert-Butyl 4-mercaptopiperidine-1-carboxylate | C₁₀H₁₉NO₂S | Hydrolysis of the thioester product. | More likely to form under basic conditions. |
| Bis(1-(tert-butoxycarbonyl)piperidin-4-yl) disulfide | C₂₀H₃₆N₂O₄S₂ | Oxidation of the corresponding thiol.[8] | Formation is favored by the presence of oxygen. |
Experimental Protocols
Synthesis of this compound via Mitsunobu Reaction
This protocol is a representative example for the synthesis of the target compound.
Materials:
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tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
Thioacetic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
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Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate and triphenylphosphine in anhydrous THF.
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Add thioacetic acid to the solution.
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of DEAD or DIAD in anhydrous THF to the reaction mixture, maintaining the temperature below 5 °C.[2]
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from the byproducts.
Visualizations
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Triphenylphosphine [commonorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of tert-butyl 4-(acetylthio)piperidine-1-carboxylate. This resource offers detailed troubleshooting advice, answers to frequently asked questions, and established experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Problem/Observation | Potential Cause(s) | Recommended Solutions |
| Low or no product yield | 1. Incomplete activation of the hydroxyl group (Mitsunobu reaction): The alcohol may not be efficiently converted to the oxyphosphonium salt. 2. Poor leaving group (Tosyl- or Mesyl- route): The tosylate or mesylate may not have formed efficiently in the prior step. 3. Degradation of reagents: Thioacetic acid can be oxidized, and Mitsunobu reagents (DEAD/DIAD) are sensitive to moisture. 4. Incorrect stoichiometry: Molar ratios of reagents are critical for success. | 1. Mitsunobu: Ensure anhydrous conditions. Consider pre-forming the betaine by adding the azodicarboxylate to triphenylphosphine before adding the alcohol and thioacetic acid.[1] 2. Tosyl/Mesyl: Verify the complete conversion of the starting alcohol to the tosylate/mesylate by TLC or NMR before proceeding with the substitution. 3. Reagents: Use freshly opened or properly stored reagents. Purify thioacetic acid by distillation if necessary. 4. Stoichiometry: Carefully check the molar equivalents of all reactants. For the Mitsunobu reaction, an excess of phosphine and azodicarboxylate (typically 1.5 eq) is common.[2] |
| Presence of unreacted starting material (tert-Butyl 4-hydroxypiperidine-1-carboxylate) | 1. Insufficient reaction time or temperature. 2. Inefficient activation of the alcohol. 3. Low nucleophilicity of thioacetic acid. | 1. Time/Temp: Monitor the reaction by TLC. If the reaction stalls, consider gentle heating (for SN2 reactions) or extending the reaction time. Mitsunobu reactions are typically run at 0 °C to room temperature.[1] 2. Activation: For Mitsunobu, ensure all reagents are added correctly and under an inert atmosphere. For the tosylate route, ensure complete tosylation. 3. Nucleophilicity: While thioacetic acid is generally a good nucleophile for the Mitsunobu reaction, for the SN2 route, using a salt like potassium thioacetate in a polar aprotic solvent (e.g., DMF, acetone) will be more effective. |
| Formation of multiple side products | 1. Mitsunobu side reactions: The azodicarboxylate can act as a nucleophile, leading to the formation of a hydrazine-piperidine adduct.[1] 2. Elimination reactions: If using a strong, non-nucleophilic base with the tosylate/mesylate, elimination to form the corresponding alkene can occur. 3. O-acylation: In the Mitsunobu reaction, if the thioacetic acid is deprotonated by a strong base, it could potentially lead to some O-acylation, though S-acylation is generally favored. | 1. Mitsunobu: Ensure the pKa of the nucleophile is appropriate (pKa of thioacetic acid is ~3.4, which is suitable). Slow, dropwise addition of the azodicarboxylate at a low temperature (0 °C) can minimize side reactions.[1][2] 2. Elimination: Use a mild base or a salt of thioacetic acid without a strong external base for the SN2 reaction. 3. O-acylation: This is less common with thioacids but maintaining neutral or slightly acidic conditions during the Mitsunobu reaction is advisable. |
| Difficult purification | 1. Presence of triphenylphosphine oxide (TPPO) from Mitsunobu reaction: TPPO is often difficult to separate from the desired product by column chromatography due to similar polarity. 2. Residual hydrazine byproducts from Mitsunobu reagents. | 1. TPPO Removal: Several strategies can be employed: - Crystallization: If the product is a solid, recrystallization may remove TPPO. - Chromatography: Use of specific solvent systems can improve separation. Sometimes, adding a small amount of a polar solvent can help elute the product while retaining TPPO. - Alternative Reagents: Consider using polymer-bound triphenylphosphine, which can be filtered off after the reaction.[3] 2. Hydrazine Removal: The hydrazine byproduct from DEAD or DIAD is typically water-soluble and can be removed with aqueous washes during workup. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and effective synthetic strategies start from tert-butyl 4-hydroxypiperidine-1-carboxylate.
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Route A: Mitsunobu Reaction: This one-pot reaction involves the direct conversion of the hydroxyl group to the thioacetate using triphenylphosphine, an azodicarboxylate (like DEAD or DIAD), and thioacetic acid. This method is known for its mild conditions and stereospecific inversion of configuration.[4][5]
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Route B: Two-Step SN2 Reaction: This route first involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate. The resulting intermediate is then subjected to nucleophilic substitution with a thioacetate salt (e.g., potassium thioacetate) to yield the final product.
Q2: Which synthetic route is preferable, Mitsunobu or the two-step SN2 reaction?
A2: The choice of route depends on several factors including scale, desired stereochemistry, and available purification capabilities. The table below summarizes the key considerations for each route.
| Feature | Mitsunobu Reaction | Two-Step SN2 (via Tosylate/Mesylate) |
| Number of Steps | One pot from the alcohol | Two distinct steps from the alcohol |
| Stereochemistry | Inversion of configuration | Inversion of configuration in the second step |
| Reagents | Triphenylphosphine, DEAD/DIAD, Thioacetic acid | Tosyl/Mesyl chloride, base, then Potassium thioacetate |
| Workup/Purification | Can be challenging due to triphenylphosphine oxide byproduct | Generally more straightforward workup and purification |
| Common Issues | Side reactions with azodicarboxylate, difficult TPPO removal | Potential for elimination side reactions, requires isolation of the intermediate |
| Best For | Small to medium scale, when a one-pot procedure is desired | Larger scale synthesis where purification is a key consideration |
Q3: What are the optimal solvents and temperatures for these reactions?
A3:
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Mitsunobu Reaction: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent.[2][3] The reaction is typically initiated at 0 °C with the slow addition of the azodicarboxylate, followed by warming to room temperature and stirring for several hours.[1]
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Tosylation/Mesylation: Dichloromethane (DCM) or pyridine are common solvents. The reaction is often carried out at 0 °C to room temperature in the presence of a base like triethylamine or pyridine.
-
SN2 Substitution: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are ideal for the reaction of the tosylate/mesylate with potassium thioacetate. The reaction may require gentle heating to proceed at a reasonable rate.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediate(s), and the final product. The consumption of the starting material and the appearance of the product spot (which can be visualized under UV light if applicable, or with a potassium permanganate stain) will indicate the reaction's progression.
Experimental Protocols
Protocol 1: Synthesis via Mitsunobu Reaction
This protocol details the synthesis of this compound from tert-butyl 4-hydroxypiperidine-1-carboxylate using a Mitsunobu reaction.
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (10 volumes).
-
Addition of Nucleophile: Add thioacetic acid (1.2 eq) to the solution.
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Initiation: Cool the mixture to 0 °C in an ice bath.
-
Reaction: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly.
-
Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide and other impurities.
Protocol 2: Synthesis via SN2 Reaction from Tosylate Intermediate
This protocol outlines the two-step synthesis involving the formation of a tosylate intermediate followed by nucleophilic substitution.
Step A: Synthesis of tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate
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Preparation: Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine in a round-bottom flask and cool to 0 °C.
-
Addition of Base: Add triethylamine (1.5 eq) or use pyridine as the solvent.
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Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise or as a solution in DCM.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature until TLC indicates the completion of the reaction.
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Workup and Isolation: Quench the reaction with water. Extract the product with DCM. Wash the organic layer with dilute HCl (if triethylamine was used), water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate, which can be purified by crystallization or used directly in the next step.
Step B: Synthesis of this compound
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Preparation: Dissolve the tosylate intermediate from Step A (1.0 eq) in a polar aprotic solvent such as DMF or acetone.
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Nucleophilic Substitution: Add potassium thioacetate (1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture (e.g., to 50-60 °C) and stir until TLC analysis shows the disappearance of the tosylate.
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Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagram illustrates the two primary synthetic routes for preparing this compound from a common precursor.
Caption: Synthetic routes to this compound.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Deprotection of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of the Boc (tert-butyloxycarbonyl) group in tert-butyl 4-(acetylthio)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when deprotecting the Boc group from this compound?
The main challenge is the acid sensitivity of the acetylthio (thioacetate) group. Strong acidic conditions, typically used for Boc deprotection, can lead to the hydrolysis of the thioester, resulting in the formation of a free thiol. This thiol can then undergo oxidation to form disulfide byproducts, complicating purification and reducing the yield of the desired product.[1] Another common issue is the potential for tert-butylation of the sulfur atom by the tert-butyl cation generated during Boc cleavage.[2][3]
Q2: Which acidic reagents are commonly used for Boc deprotection, and what are their pros and cons for this specific substrate?
Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent are standard reagents for Boc deprotection.[4][5]
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TFA: Highly effective and fast, but its strong acidity can readily cleave the acetylthio group.[4] The use of scavengers is often necessary to minimize side reactions.[2]
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HCl in Dioxane/Methanol: Also a strong acid system that can effectively remove the Boc group.[6][7] Similar to TFA, it poses a risk to the stability of the thioacetate moiety. The product is often isolated as the hydrochloride salt, which can be advantageous for purification.[4][8]
Q3: What are scavengers and why are they important in this reaction?
Scavengers are nucleophilic compounds added to the reaction mixture to trap the reactive tert-butyl cation that forms upon cleavage of the Boc group.[2][3] This prevents the carbocation from reacting with nucleophilic sites on the starting material or product, such as the sulfur atom of the acetylthio group.[2] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and thioanisole.[2]
Q4: Are there milder alternatives to TFA and HCl for this deprotection?
Yes, several milder methods can be employed to reduce the degradation of the acetylthio group:[9]
-
Aqueous Phosphoric Acid: An environmentally benign option that can be effective for Boc deprotection.[10]
-
Lewis Acids (e.g., ZnBr₂, TMSI): These can offer a non-protic alternative for Boc cleavage under milder conditions.[4]
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Oxalyl Chloride in Methanol: This system can provide mild and effective deprotection and is tolerant of other acid-labile groups.[9]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection without the need for acid.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration. 2. Inadequate reaction time or temperature. 3. Steric hindrance. | 1. Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM). 2. Extend the reaction time and monitor closely by TLC or LC-MS. Gentle warming may be applied, but with caution due to the thioacetate stability. 3. Consider using a stronger acid system like 4M HCl in dioxane. |
| Presence of a Disulfide Byproduct | The acetylthio group was cleaved to a thiol, which subsequently oxidized. | 1. Use milder deprotection conditions (e.g., lower acid concentration, lower temperature, shorter reaction time). 2. Consider alternative, milder deprotection methods (see FAQ Q4). 3. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Observation of a +57 Da mass shift in LC-MS | Tert-butylation of the sulfur atom. | 1. Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) or thioanisole are good starting points.[2] |
| Low Yield | A combination of incomplete reaction and side product formation. | 1. Optimize reaction conditions by systematically varying the acid, solvent, temperature, and reaction time. 2. Ensure the use of an appropriate scavenger. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger
This protocol aims to achieve efficient deprotection while minimizing side reactions through the use of a scavenger.
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Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M).
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Add triisopropylsilane (TIS) (1.1 to 2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10 to 20 equivalents, often a 25-50% v/v solution in DCM) dropwise to the stirred solution.[12]
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS (typically 1-4 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.
Protocol 2: Boc Deprotection using HCl in Dioxane
This method often results in the precipitation of the product as a hydrochloride salt, which can aid in purification.
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Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane (10-20 equivalents).[7][8]
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Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.
-
If the product precipitates as the hydrochloride salt, it can be collected by filtration and washed with a solvent like diethyl ether.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the amine hydrochloride salt.
Quantitative Data Summary
Table 1: Comparison of Boc Deprotection Reagents on Various Substrates
| Substrate | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| N-Boc-benzylamine | Heteropolyacid | CH₂Cl₂ | 0.25 | RT | 95 | [5] |
| N-Boc-L-Alanine methyl ester | Choline chloride/pTSA DES | - | 0.17 | RT | >98 | [13] |
| N-Boc-L-Leucine methyl ester | Choline chloride/pTSA DES | - | 0.42 | RT | 68 | [13] |
| N-Boc-piperidine | Choline chloride/pTSA DES | - | 0.25 | RT | 98 | [13] |
| Boc-L-Aspartic acid | TTP-NTf₂/TFA | - | 0.17 | 130 | 96 | [14] |
Table 2: Yields for Boc Deprotection of N-Boc Amines using Oxalyl Chloride in Methanol [9]
| Substrate | Time (h) | Yield (%) |
| tert-Butyl N-(2-isopropylphenyl)carbamate | 1 | 90 |
| tert-Butyl N-(3-chlorophenyl)carbamate | 1 | 85 |
| tert-Butyl N-(2,6-diisopropylphenyl)carbamate | 4 | 70 |
| tert-Butyl N-(naphthalen-1-yl)carbamate | 1 | 90 |
Visualizations
Caption: Experimental workflow for Boc deprotection.
References
- 1. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis | MDPI [mdpi.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with tert-Butyl 4-(acetylthio)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Based on its chemical structure, which includes a non-polar Boc-protecting group and a piperidine ring, this compound is expected to be soluble in a range of common organic solvents. However, the presence of the thioester group can influence its solubility profile. General solubility expectations are summarized in the table below.
Q2: My compound is not dissolving in a solvent where it is expected to be soluble. What are the potential causes?
Several factors can lead to poor solubility, including:
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Incorrect Solvent Choice: The polarity of the solvent may not be optimal for the compound.
-
Insufficient Solvent Volume: The concentration of the compound may be too high for the chosen solvent.
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Low Temperature: Solubility often decreases at lower temperatures.
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Compound Purity: Impurities from the synthesis or degradation products can affect solubility.
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Compound Degradation: The compound may have degraded due to improper storage or handling, leading to less soluble byproducts.
Q3: Could the compound be degrading in my solvent or under my experimental conditions?
Yes, degradation is a possibility. The two primary points of instability in the molecule are the Boc-protecting group and the acetylthioester moiety.
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Boc Group Instability: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions and can be cleaved, leading to the formation of the corresponding free amine.[1][2]
-
Thioester Hydrolysis: The acetylthio group can undergo hydrolysis, particularly in the presence of water and either acid or base, to yield a thiol and acetic acid.[3][4][5] This hydrolysis is pH-dependent.[4]
Q4: What are the best practices for handling and storing this compound to avoid solubility issues?
To maintain the integrity and solubility of the compound, follow these best practices:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture and air-induced degradation.
-
Handling: Use anhydrous solvents and handle the compound in a dry environment (e.g., in a glovebox or under a stream of inert gas) to minimize exposure to moisture. Avoid acidic or strongly basic conditions unless required for a specific reaction.
Troubleshooting Guides
Issue 1: Poor or Incomplete Dissolution
If you are experiencing difficulty dissolving this compound, follow this systematic troubleshooting workflow.
Caption: Workflow for troubleshooting poor dissolution.
Issue 2: Suspected Compound Degradation
If you suspect that the compound has degraded, leading to solubility problems, use the following guide to identify the potential cause.
Caption: Decision tree for investigating compound degradation.
Data Presentation
Table 1: Predicted Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-polar Aprotic | Hexanes, Toluene | Low to Moderate | The molecule has significant non-polar character but the carbonyl groups may limit solubility in very non-polar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are generally effective for dissolving moderately polar organic compounds. Boc-protected compounds often show good solubility in these solvents. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The compound should be soluble, but the presence of a protic solvent may increase the risk of thioester hydrolysis over time, especially if acidic or basic impurities are present. |
| Aqueous | Water | Low | The large non-polar regions of the molecule are expected to make it poorly soluble in water. |
Experimental Protocols
Protocol 1: Standard Procedure for Dissolving the Compound
-
Preparation: Ensure all glassware is clean and dry. Use a magnetic stirrer and a stir bar.
-
Solvent Addition: To a vial containing a known mass of this compound, add a small volume of the desired anhydrous solvent.
-
Stirring: Begin stirring at room temperature.
-
Observation: Observe for dissolution. If the compound does not dissolve, proceed with the troubleshooting steps outlined above (e.g., adding more solvent, gentle heating, or sonication).
Protocol 2: Small-Scale Solubility Test
-
Preparation: In several small, dry vials, place a few milligrams of the compound.
-
Solvent Addition: To each vial, add a different solvent from the list in Table 1 (e.g., 0.5 mL).
-
Agitation: Agitate the vials (e.g., using a vortex mixer) for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution. This will help you quickly identify a suitable solvent for your experiment.
Protocol 3: Checking for Compound Stability by TLC
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate). This is your "t=0" sample.
-
Incubation: Prepare a solution of the compound in the solvent you intend to use for your experiment. Let it stand under the experimental conditions (e.g., room temperature, heated) for a specific period (e.g., 1 hour, 4 hours, 24 hours).
-
TLC Analysis: Spot the "t=0" sample and the incubated samples on a TLC plate.
-
Elution: Develop the TLC plate using an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the spots (e.g., using a UV lamp and/or a potassium permanganate stain).
-
Interpretation: The appearance of new spots in the incubated samples that are not present in the "t=0" sample indicates degradation.
References
Troubleshooting guide for tert-Butyl 4-(acetylthio)piperidine-1-carboxylate reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl 4-(acetylthio)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound?
The main challenge lies in the selective deprotection of the thioacetate and the tert-butyloxycarbonyl (Boc) group. The thioacetate is typically cleaved under basic conditions, while the Boc group is labile to acid. Achieving selective removal of one group without affecting the other requires careful selection of reagents and reaction conditions. This is a classic example of needing an orthogonal protection strategy.[1][2][3]
Q2: Which protecting group should I remove first?
The choice of which group to deprotect first depends on your synthetic route.
-
To unmask the thiol (piperidine-4-thiol) while keeping the piperidine nitrogen protected: You will need to selectively cleave the thioacetate under conditions that do not affect the Boc group. This typically involves basic or nucleophilic reagents.
-
To deprotect the piperidine nitrogen while keeping the thiol protected: You will need to selectively remove the Boc group using acidic conditions that do not hydrolyze the thioacetate.
Q3: What are the most common side reactions to be aware of?
-
During thioacetate deprotection (basic conditions):
-
Disulfide Formation: The resulting free thiol is susceptible to oxidation, especially in the presence of air, leading to the formation of a disulfide dimer. It is crucial to perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
-
Premature Boc Deprotection: While generally stable to base, prolonged exposure to strong bases or elevated temperatures could potentially lead to the loss of the Boc group.
-
-
During Boc deprotection (acidic conditions):
-
Thioacetate Hydrolysis: Strong acidic conditions, especially in the presence of water, can lead to the hydrolysis of the thioacetate group.
-
Alkylation: The tert-butyl cation generated during Boc deprotection is an electrophile and can potentially alkylate the sulfur atom of the thioacetate or the resulting free thiol, leading to undesired byproducts.
-
Troubleshooting Guides
Issue 1: Incomplete Thioacetate Deprotection
Symptom: TLC or LC-MS analysis shows remaining starting material after the reaction.
| Possible Cause | Suggested Solution |
| Insufficient Base/Nucleophile | Increase the equivalents of the base (e.g., NaOH, NaOMe) or nucleophile. Ensure the base is fresh and has not been passivated by atmospheric CO2. |
| Short Reaction Time | Extend the reaction time and monitor the progress by TLC or LC-MS at regular intervals. |
| Low Reaction Temperature | Gently warm the reaction mixture. For basic hydrolysis, refluxing in a suitable solvent like methanol or ethanol is common.[4] |
| Poor Solubility | Ensure the substrate is fully dissolved in the reaction solvent. A co-solvent system may be necessary. |
Issue 2: Formation of Disulfide Byproduct during Thioacetate Deprotection
Symptom: A new spot on TLC or a peak in the LC-MS corresponding to the dimer of piperidine-4-thiol is observed.
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Degas all solvents and reagents before use. Perform the reaction and work-up under an inert atmosphere (N2 or Ar). |
| Oxidative Work-up | Use degassed water and solvents for the work-up. Minimize the exposure of the free thiol to air. |
| Trace Metal Contamination | Traces of metal ions can catalyze disulfide formation. Use high-purity solvents and reagents. |
Issue 3: Incomplete Boc Deprotection
Symptom: TLC or LC-MS analysis shows remaining starting material after acidic treatment.
| Possible Cause | Suggested Solution |
| Insufficient Acid | Increase the concentration or equivalents of the acid (e.g., use 4M HCl in dioxane instead of 1M). |
| Inadequate Reaction Time | Extend the reaction time. Monitor by TLC until the starting material is consumed. |
| Low Reaction Temperature | Ensure the reaction is running at room temperature. Gentle warming can be attempted, but monitor for side reactions. |
| Water Content | For some acid-mediated deprotections, anhydrous conditions are crucial. Use anhydrous solvents and reagents. |
Issue 4: Simultaneous Deprotection of Both Thioacetate and Boc Groups
Symptom: The final product is the fully deprotected piperidine-4-thiol when only selective deprotection was intended.
| Possible Cause | Suggested Solution |
| Non-Orthogonal Conditions | The chosen deprotection conditions are not selective enough. |
| For Selective Thioacetate Deprotection: | Avoid harsh bases and high temperatures that might cleave the Boc group. Consider milder, nucleophilic conditions such as sodium thiomethoxide at room temperature. |
| For Selective Boc Deprotection: | Use anhydrous acidic conditions (e.g., 4M HCl in dioxane or dry TFA in DCM) at room temperature for a controlled period to minimize thioacetate hydrolysis. |
Experimental Protocols
Protocol 1: Selective Thioacetate Deprotection
This protocol aims to generate N-Boc-piperidine-4-thiol.
Reagents and Materials:
-
This compound
-
Sodium methoxide (NaOMe) or Sodium hydroxide (NaOH)
-
Anhydrous, degassed Methanol (MeOH)
-
Degassed water
-
Degassed saturated aqueous ammonium chloride (NH4Cl) solution
-
Degassed ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N2 or Ar)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous, degassed methanol in a round-bottom flask under an inert atmosphere.
-
Add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully quench the reaction by adding degassed saturated aqueous NH4Cl solution.
-
Extract the product with degassed ethyl acetate (3x).
-
Combine the organic layers, wash with degassed brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine-4-thiol.
Protocol 2: Selective Boc Deprotection
This protocol aims to generate S-(1-(piperidin-4-yl)) ethanethioate.
Reagents and Materials:
-
This compound
-
4M Hydrochloric acid (HCl) in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable anhydrous solvent like dichloromethane if necessary, although direct addition to the HCl/dioxane solution is often possible.
-
Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents of HCl) to the substrate at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt often precipitates. The solid can be collected by filtration and washed with anhydrous diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Data Summary
The following table provides a qualitative comparison of different deprotection methods. Yields are highly substrate and reaction-condition dependent.
| Deprotection Goal | Reagent | Typical Conditions | Pros | Cons | Yield Range (General) |
| Thioacetate Removal | NaOH or KOH in MeOH/H2O | Room temp to reflux | Inexpensive, common reagents | Can be harsh, risk of Boc deprotection | 70-95% |
| NaOMe in MeOH | 0 °C to room temp | Milder than NaOH/KOH | Requires anhydrous conditions | 80-95% | |
| Hydrazine (NH2NH2) | Room temp | Effective | Toxic, potential for side reactions | 70-90% | |
| Boc Removal | TFA in DCM (1:1) | Room temp | Fast, effective | Harsh, risk of thioacetate hydrolysis, t-butylation side products | 85-95% |
| 4M HCl in dioxane | Room temp | Milder than TFA, product precipitates as HCl salt | Slower than TFA | 90-98% |
Visualizations
Caption: Selective deprotection workflows for this compound.
Caption: Troubleshooting decision tree for deprotection reactions.
References
Validation & Comparative
A Comparative Guide to Thiolating Agents for Bioconjugation: Tert-Butyl 4-(acetylthio)piperidine-1-carboxylate in Focus
In the landscape of bioconjugation, the introduction of thiol groups onto proteins and other biomolecules is a critical step for the development of targeted therapeutics, diagnostics, and research reagents. This guide provides a comprehensive comparison of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate with other widely used thiolating agents, namely N-Succinimidyl S-acetylthioacetate (SATA) and 2-Iminothiolane (Traut's reagent). We present a data-driven analysis of their performance, detailed experimental protocols, and a discussion of their respective advantages and limitations to assist researchers in selecting the optimal reagent for their specific application.
Introduction to Thiolating Agents
Thiolating agents are chemical reagents that introduce sulfhydryl (-SH) groups into molecules, typically by reacting with primary amines such as those found on lysine residues and the N-terminus of proteins. These newly introduced thiols serve as reactive handles for subsequent conjugation with a variety of molecules, including cytotoxic drugs for antibody-drug conjugates (ADCs), fluorescent dyes for imaging, and polyethylene glycol (PEG) for improving pharmacokinetic properties. The choice of thiolating agent can significantly impact the efficiency of conjugation, the stability of the final product, and the potential for side reactions.
This compound is a reagent that introduces a protected thiol group in the form of a thioacetate. Similar to other S-acetyl protected reagents, it requires a subsequent deprotection step to expose the reactive thiol. Its piperidine scaffold offers a distinct structural feature compared to the more linear structures of SATA and Traut's reagent.
N-Succinimidyl S-acetylthioacetate (SATA) is a well-established thiolating agent that also introduces a protected S-acetyl group.[1][2] It reacts with primary amines via its N-hydroxysuccinimide (NHS) ester, forming a stable amide bond.[3] The protected thiol allows for purification and storage of the modified protein before the final conjugation step.[3]
2-Iminothiolane Hydrochloride (Traut's Reagent) is a cyclic thioimidate that directly introduces a free sulfhydryl group upon reaction with a primary amine.[4][5] This one-step process is advantageous for its simplicity. A key feature of Traut's reagent is that it maintains the positive charge of the modified amine by forming an amidine linkage, which can be important for preserving protein structure and function.[5]
Comparative Performance of Thiolating Agents
The selection of a thiolating agent is a critical decision in the bioconjugation workflow. The following tables summarize the key characteristics and performance metrics of this compound, SATA, and Traut's reagent based on available data.
Table 1: General Characteristics of Thiolating Agents
| Feature | This compound | N-Succinimidyl S-acetylthioacetate (SATA) | 2-Iminothiolane (Traut's Reagent) |
| Thiol Introduction | Protected (S-acetyl) | Protected (S-acetyl)[1] | Direct (free thiol)[4] |
| Reaction Target | Primary amines | Primary amines[3] | Primary amines[5] |
| Deprotection Required | Yes (e.g., with hydroxylamine) | Yes (e.g., with hydroxylamine)[3] | No |
| Charge Preservation | No (amine charge is lost) | No (amine charge is lost) | Yes (amidine formation preserves positive charge)[5] |
| Linkage to Protein | Amide | Amide[3] | Amidine[5] |
| Spacer Arm Length | ~8.1 Å (piperidine ring) | 2.8 Å[6] | ~8.1 Å[7] |
Table 2: Quantitative Performance Data
| Parameter | This compound | N-Succinimidyl S-acetylthioacetate (SATA) | 2-Iminothiolane (Traut's Reagent) |
| Typical Molar Excess | Data not available | 9:1 to 20-fold over protein[2][3] | 2 to 20-fold over protein[5] |
| Reported Thiol Incorporation | Data not available | 3.0-3.6 moles of thiol per mole of IgG with a 9:1 molar ratio.[3] | 3-7 sulfhydryl groups per IgG with a 10-fold molar excess.[5] |
| Reaction pH | Amine acylation typically pH 7-9 | pH 7-9[2] | pH 7-9[5] |
| Reaction Time | Data not available | 30 minutes to 2 hours at room temperature[2] | 1 hour at room temperature[5] |
| Reagent Stability in Solution | Data not available | Hydrolyzes at higher pH[2] | Relatively stable in acidic/neutral buffers; hydrolysis is slow compared to amine reaction.[5] |
| Linkage Stability | Amide bond is generally stable. | Amide bond is generally stable. | Amidine linkage can be unstable and reversible, especially at neutral or alkaline pH.[8][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. The following sections provide representative protocols for protein thiolation using SATA and Traut's reagent, a general protocol for the deprotection of S-acetyl groups (applicable to this compound), and a method for quantifying the degree of thiolation.
Protocol 1: Protein Thiolation with SATA and Deprotection
This two-step protocol first introduces a protected thiol group onto a protein using SATA, followed by deprotection to generate the reactive free thiol.[2][10]
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SATA solution (dissolve 6-8 mg in 0.5 mL DMSO immediately before use)[3]
-
Deprotection Solution (0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5)[2]
-
Desalting columns
-
Reaction Buffer (e.g., PBS with 5-10 mM EDTA, pH 7.2-7.5)
Procedure:
-
SATA Reaction:
-
Deprotection:
-
To the S-acetylated protein solution, add the Deprotection Solution (a common ratio is 100 µL per 1 mL of modified protein).[2]
-
Incubate at room temperature for 2 hours.[2]
-
Immediately purify the thiolated protein using a desalting column equilibrated with Reaction Buffer containing EDTA to prevent disulfide bond formation.[10]
-
Protocol 2: Protein Thiolation with Traut's Reagent
This one-step protocol directly introduces free thiol groups onto a protein.[5][11]
Materials:
-
Protein solution (e.g., 10 mg/mL IgG in non-amine buffer, pH 8.0, containing 2-5 mM EDTA)
-
Traut's Reagent (2-Iminothiolane HCl)
-
Desalting columns
-
Reaction Buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, 2-5 mM EDTA, pH 8.0)
Procedure:
-
Preparation:
-
Prepare a fresh stock solution of Traut's Reagent (e.g., 14 mM in water).[5]
-
-
Thiolation Reaction:
-
Purification:
Protocol 3: General Deprotection of S-Acetyl Groups
This protocol can be used to deprotect the acetylated thiol introduced by this compound.[1]
Materials:
-
S-acetylated protein solution
-
Deprotection Solution (0.5 M Hydroxylamine, 25 mM EDTA in a suitable buffer, pH 7.2-7.5)[2]
-
Desalting columns
-
Degassed buffer containing 5-10 mM EDTA
Procedure:
-
Add the Deprotection Solution to the S-acetylated protein.
-
Incubate the mixture at room temperature for 2 hours.[2]
-
Immediately purify the protein to remove the deprotection reagents using a desalting column equilibrated with the degassed, EDTA-containing buffer.
Protocol 4: Quantification of Free Thiols using Ellman's Reagent
Ellman's test is a widely used method to quantify free sulfhydryl groups in a sample.[10][12]
Materials:
-
Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)[12]
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)[12]
-
Cysteine or other thiol standard for generating a standard curve
-
Spectrophotometer
Procedure:
-
Prepare a series of thiol standards of known concentrations.
-
Add a known volume of the thiolated protein sample or standard to the Reaction Buffer.
-
Add the Ellman's Reagent solution and mix well.
-
Incubate at room temperature for 15 minutes.[12]
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in the sample by comparing its absorbance to the standard curve. The molar extinction coefficient of the product (TNB) is 14,150 M⁻¹cm⁻¹ at 412 nm.[12]
Visualization of a Typical Bioconjugation Workflow
The development of an antibody-drug conjugate (ADC) is a prime example of a workflow that utilizes thiolating agents. The following diagrams, generated using the DOT language, illustrate the key steps in this process.
Caption: Workflow for Antibody-Drug Conjugate (ADC) production using a protected thiolating agent.
Caption: Reaction mechanisms of protected vs. direct thiolating agents.
Discussion and Conclusion
The choice between this compound, SATA, and Traut's reagent depends on the specific requirements of the bioconjugation project.
This compound and SATA offer the advantage of introducing a protected thiol group. This two-step approach allows for the purification of the modified protein before the introduction of the final payload, which can be beneficial for removing excess modifying reagent and minimizing side reactions during the final conjugation. The amide bond formed is generally stable. However, the additional deprotection step adds complexity to the workflow. A lack of publicly available, direct comparative data for this compound makes it difficult to definitively assess its performance against the more established SATA.
Traut's Reagent provides a simpler, one-step method for introducing a free thiol. A significant advantage is the preservation of the positive charge at the site of modification, which can be crucial for maintaining the native conformation and function of some proteins.[5] However, the resulting amidine linkage has been reported to be less stable than an amide bond, with the potential for reversibility, especially at neutral to alkaline pH.[8][9] The immediate presence of a reactive thiol also necessitates prompt use in the subsequent conjugation step to prevent oxidation and the formation of disulfide bonds.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. store.sangon.com [store.sangon.com]
- 4. Protein Modification Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cyanagen.com [cyanagen.com]
- 7. researchgate.net [researchgate.net]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. thno.org [thno.org]
A Comparative Guide to the Synthesis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic methodologies for the preparation of tert-butyl 4-(acetylthio)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The methods are evaluated based on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of a protected thiol group in the synthesis of more complex molecules. The presence of the Boc-protecting group on the piperidine nitrogen allows for selective reactions at other positions, while the acetylthio group serves as a stable precursor to a free thiol, which can be unmasked under mild conditions. This guide details two common synthetic pathways for its preparation, starting from the readily available tert-butyl 4-hydroxypiperidine-1-carboxylate.
Method 1: Two-Step Synthesis via a Mesylate Intermediate
This a robust and widely applicable method for the conversion of alcohols to thioacetates. The procedure involves the activation of the hydroxyl group as a mesylate, followed by nucleophilic substitution with a thioacetate salt.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, triethylamine (1.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
The crude tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq.) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). Potassium thioacetate (1.5 eq.) is added, and the mixture is heated to 60-80 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Method 2: One-Pot Synthesis via Mitsunobu Reaction
The Mitsunobu reaction offers a direct, one-pot conversion of the starting alcohol to the desired thioacetate. This method is known for its mild reaction conditions and stereochemical inversion at the reaction center, although in this achiral case, it provides a streamlined approach.
Experimental Protocol
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.), triphenylphosphine (1.5 eq.), and thioacetic acid (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified directly by column chromatography on silica gel to separate the product from the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.
Performance Comparison
| Parameter | Method 1: Mesylate Intermediate | Method 2: Mitsunobu Reaction |
| Starting Material | tert-Butyl 4-hydroxypiperidine-1-carboxylate | tert-Butyl 4-hydroxypiperidine-1-carboxylate |
| Key Reagents | Methanesulfonyl chloride, Triethylamine, Potassium thioacetate | Triphenylphosphine, DEAD/DIAD, Thioacetic acid |
| Number of Steps | 2 | 1 |
| Typical Overall Yield | 70-85% | 60-80% |
| Reaction Time | 4-6 hours (Step 1) + 4-12 hours (Step 2) | 12-24 hours |
| Purification | Column chromatography after the second step | Column chromatography |
| Advantages | High overall yield, readily available and less expensive reagents. | One-pot procedure, mild reaction conditions. |
| Disadvantages | Two distinct reaction steps, potential for side reactions if mesylate is unstable. | Use of stoichiometric amounts of expensive and hazardous reagents (DEAD/DIAD), difficult removal of byproducts. |
Synthesis Pathways and Workflows
Caption: Comparative synthetic pathways for this compound.
Caption: Experimental workflows for the two synthesis methods.
Conclusion
Both presented methods provide viable routes to this compound. The choice between the two will largely depend on the specific requirements of the researcher and the scale of the synthesis.
The two-step method via a mesylate intermediate is generally higher yielding and utilizes more cost-effective reagents, making it suitable for larger-scale preparations. However, it involves an additional synthetic step and workup procedure.
The one-pot Mitsunobu reaction offers a more streamlined approach with milder conditions, which can be advantageous for small-scale synthesis and in the context of library generation for drug discovery. The main drawbacks are the use of expensive and hazardous reagents and the often-challenging purification to remove stoichiometric byproducts.
Researchers should carefully consider these factors to select the most appropriate synthetic strategy for their research and development needs.
Purity Analysis of Synthesized tert-Butyl 4-(acetylthio)piperidine-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of synthesized tert-Butyl 4-(acetylthio)piperidine-1-carboxylate, a key building block in the development of various therapeutic agents. The purity of this intermediate is paramount to ensure the desired reaction outcomes, final product quality, and safety in drug development pipelines. This document outlines the common synthetic route, an alternative approach for introducing a protected thiol, and the analytical methodologies for purity assessment, supported by experimental protocols and data.
Synthetic Approaches and Purity Comparison
The introduction of a protected thiol group at the 4-position of the piperidine ring is a critical step in the synthesis of many active pharmaceutical ingredients. Here, we compare the purity of this compound, synthesized via the Mitsunobu reaction, with an alternative approach utilizing a trityl protecting group.
1. Synthesis of this compound via Mitsunobu Reaction
A widely employed method for the synthesis of the title compound is the Mitsunobu reaction, which allows for the conversion of a hydroxyl group to a thioacetate. This reaction typically proceeds with an inversion of stereochemistry. The starting material, tert-butyl 4-hydroxypiperidine-1-carboxylate, is reacted with thioacetic acid in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
2. Alternative Synthesis: tert-Butyl 4-(tritylthio)piperidine-1-carboxylate
An alternative strategy for introducing a protected thiol involves the use of a bulky trityl (triphenylmethyl) protecting group. The trityl group offers different deprotection conditions compared to the acetyl group, providing orthogonal protection strategies in multi-step syntheses. The synthesis of tert-butyl 4-(tritylthio)piperidine-1-carboxylate can be achieved by reacting a suitable precursor, such as a tosylate or mesylate of tert-butyl 4-hydroxypiperidine-1-carboxylate, with triphenylmethanethiol.
Purity Comparison Summary
The purity of the synthesized compound is a critical factor influencing its suitability for further chemical transformations. The choice of synthetic route and purification method significantly impacts the final purity. While specific purity data can vary based on reaction conditions and purification efficacy, the following table summarizes typical purity levels reported in the literature for these compounds, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Compound | Synthetic Method | Typical Purity | Analytical Method(s) |
| This compound | Mitsunobu Reaction | >95% | HPLC, ¹H NMR, ¹³C NMR |
| tert-Butyl 4-(tritylthio)piperidine-1-carboxylate | Nucleophilic Substitution | >95% | HPLC, ¹H NMR, ¹³C NMR |
Experimental Protocols
Detailed and robust analytical methods are essential for the accurate determination of the purity of synthesized intermediates. Below are representative experimental protocols for the synthesis and purity analysis of this compound.
Synthesis of this compound via Mitsunobu Reaction
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
Thioacetic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add thioacetic acid (1.2 eq).
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as an oil.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Program:
-
Start with a suitable ratio of A and B (e.g., 90:10), and run a linear gradient to a higher concentration of B over a specified time to ensure elution of all components.
Procedure:
-
Prepare a standard solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
To further illustrate the processes involved, the following diagrams have been generated.
A Comparative Guide to tert-Butyl 4-(acetylthio)piperidine-1-carboxylate for Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. Due to the limited availability of public characterization data for this specific molecule, this document offers a comparison with functionally and structurally related alternatives. The guide includes detailed experimental protocols and visual diagrams to support your research and development endeavors.
Overview of this compound
This compound is a bifunctional molecule featuring a Boc-protected piperidine ring and an acetyl-protected thiol group. The Boc (tert-butoxycarbonyl) group serves as a common protecting group for the piperidine nitrogen, rendering it stable under various reaction conditions while allowing for easy deprotection under acidic conditions. The acetylthio group acts as a stable precursor to a free thiol (sulfhydryl group), which is a valuable functional group for covalent modification of biomolecules, formation of disulfide bonds, or as a key pharmacophore in certain drug classes.
Physicochemical and Structural Comparison
A direct comparison of experimental data is challenging due to the scarcity of published characterization data for this compound. Therefore, this guide compares it with a functionally similar thiolating agent, N-succinimidyl S-acetylthioacetate (SATA), and a structurally analogous but functionally distinct compound, tert-Butyl 4-acetylpiperidine-1-carboxylate.
| Property | This compound | N-succinimidyl S-acetylthioacetate (SATA)[1][2] | tert-Butyl 4-acetylpiperidine-1-carboxylate[3][4] |
| CAS Number | 392306-69-9 | 76931-93-6 | 206989-61-9 |
| Molecular Formula | C₁₂H₂₁NO₃S | C₈H₉NO₅S | C₁₂H₂₁NO₃ |
| Molecular Weight | 259.37 g/mol | 231.22 g/mol | 227.30 g/mol |
| Functional Group | Protected Thiol (Thioester) | Amine-reactive NHS Ester, Protected Thiol (Thioester) | Ketone |
| Appearance | Data not available | White solid | Light yellow oil or solid |
| Melting Point | Data not available | 94-101 °C | Data not available |
Spectral Data Comparison
| Spectral Data | This compound (Expected) | N-succinimidyl S-acetylthioacetate (SATA) (Expected) | tert-Butyl 4-acetylpiperidine-1-carboxylate (Reported) |
| ¹H NMR (ppm) | ~4.0-3.0 (piperidine CH₂), ~3.5 (piperidine CH), ~2.3 (SCOCH₃), ~1.8-1.5 (piperidine CH₂), ~1.4 (Boc C(CH₃)₃) | ~4.0 (SCH₂CO), ~2.8 (succinimide CH₂), ~2.4 (SCOCH₃) | Data not publicly available |
| ¹³C NMR (ppm) | ~195 (SCOCH₃), ~154 (Boc C=O), ~80 (Boc C(CH₃)₃), ~45-30 (piperidine C), ~30 (SCOCH₃), ~28 (Boc C(CH₃)₃) | ~195 (SCOCH₃), ~170 (succinimide C=O), ~168 (NHS ester C=O), ~35 (SCH₂CO), ~30 (SCOCH₃), ~25 (succinimide CH₂) | Data not publicly available |
| Mass Spectrum (m/z) | Expected [M+H]⁺ at 260.1 | Expected [M+Na]⁺ at 254.0 | Expected [M+H]⁺ at 228.2 |
Experimental Protocols
A. Synthesis of this compound
This protocol describes a plausible two-step synthesis from the commercially available N-Boc-4-hydroxypiperidine.
Step 1: Tosylation of N-Boc-4-hydroxypiperidine
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq.).[5]
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). If the reaction is slow, allow it to warm to room temperature and stir for an additional 2-4 hours.[5]
-
Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated product, which can be used in the next step without further purification.
Step 2: Substitution with Potassium Thioacetate
-
Dissolve the crude tosylated intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add potassium thioacetate (CH₃COSK) (1.5 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
B. Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[6] If the sample contains particulate matter, filter the solution through a small cotton plug in a Pasteur pipette while transferring it to a 5 mm NMR tube.[6]
-
Data Acquisition: Acquire the NMR spectra on a 400 MHz or 500 MHz spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.[7]
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.[8]
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).[8]
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.[8]
Visualizations
Logical Comparison of Features
Caption: Comparative features of the target compound and its alternatives.
Experimental Workflow: Synthesis and Application
Caption: Synthetic workflow and an example of downstream application.
References
- 1. N-Succinimidyl S-acetylthioacetate - ProChem, Inc. [prochemonline.com]
- 2. caymanchem.com [caymanchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. theory.labster.com [theory.labster.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chromtech.com [chromtech.com]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
A Comparative Guide to the Spectral Analysis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for tert-Butyl 4-(acetylthio)piperidine-1-carboxylate, a key building block in pharmaceutical synthesis, alongside relevant alternative compounds. Due to the limited availability of public experimental spectra for the target compound, this guide presents expected spectral data based on the analysis of its functional groups, supported by experimental data from structurally similar molecules. This approach offers a valuable predictive framework for researchers working with this and related compounds.
Introduction
This compound is a heterobifunctional molecule incorporating a tert-butoxycarbonyl (Boc) protected piperidine ring and a thioacetate group. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery, where the piperidine scaffold is prevalent and the thioacetate can be readily converted to a thiol for conjugation or other modifications. Accurate spectral characterization is crucial for confirming the identity and purity of this compound. This guide compares its expected spectral characteristics with the experimentally determined data of three commercially available alternatives:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate: An alternative with a hydroxyl group instead of a thioacetate.
-
tert-Butyl 4-acetylpiperidine-1-carboxylate: A ketone analogue.
-
tert-Butyl 4-iodopiperidine-1-carboxylate: An alternative with an iodo substituent.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-IR Spectra Acquisition:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan of the clean ATR crystal before scanning the sample. The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI)-MS Spectra Acquisition:
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography system (LC-MS).
-
Parameters:
-
Ionization Mode: Positive and/or negative ion mode.
-
Mass Range: Typically m/z 50-1000.
-
Capillary Voltage: 3-5 kV.
-
Nebulizer Gas (N₂): Flow rate and pressure optimized for stable spray.
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight of the compound.
-
Comparative Spectral Data
The following tables summarize the expected spectral data for this compound and the experimental data for its alternatives.
¹H NMR Data Comparison (in CDCl₃)
| Compound | Boc (9H, s) | Piperidine CH₂ (axial, 4H) | Piperidine CH₂ (equatorial, 4H) | Piperidine CH (1H, m) | Other |
| This compound (Expected) | ~1.46 ppm | ~1.6-1.8 ppm | ~2.8-3.0 ppm | ~3.5-3.7 ppm | S-C(=O)CH₃ (3H, s): ~2.33 ppm |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate [1] | 1.46 ppm | 1.40-1.55 ppm | 1.85-1.95 ppm | 3.75-3.85 ppm | OH (1H, br s): variable |
| tert-Butyl 4-acetylpiperidine-1-carboxylate [2] | 1.46 ppm | 1.60-1.75 ppm | 1.75-1.90 ppm | 2.45-2.60 ppm | C(=O)CH₃ (3H, s): 2.15 ppm |
| tert-Butyl 4-iodopiperidine-1-carboxylate [3] | 1.46 ppm | ~1.9-2.1 ppm | ~3.1-3.3 ppm | ~4.3-4.5 ppm | - |
¹³C NMR Data Comparison (in CDCl₃)
| Compound | Boc C(CH₃)₃ | Boc C(CH₃)₃ | Boc C=O | Piperidine C2, C6 | Piperidine C3, C5 | Piperidine C4 | Other |
| This compound (Expected) | ~28.4 ppm | ~79.5 ppm | ~154.7 ppm | ~43.0 ppm | ~31.0 ppm | ~45.0 ppm | S-C(=O)CH₃: ~195.0 ppm, S-C(=O)CH₃: ~30.5 ppm |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate [1] | 28.5 ppm | 79.5 ppm | 154.9 ppm | ~40.0 ppm | ~34.0 ppm | ~67.0 ppm | - |
| tert-Butyl 4-acetylpiperidine-1-carboxylate [4] | 28.4 ppm | 79.8 ppm | 154.7 ppm | ~41.0 ppm | ~28.5 ppm | ~50.0 ppm | C=O: ~211.0 ppm, CH₃: ~27.9 ppm |
| tert-Butyl 4-iodopiperidine-1-carboxylate [5] | 28.4 ppm | 79.8 ppm | 154.6 ppm | ~45.0 ppm | ~37.0 ppm | ~25.0 ppm | - |
IR Data Comparison (cm⁻¹)
| Compound | C-H Stretch | C=O (Boc) Stretch | C=O (Other) Stretch | Other Key Peaks |
| This compound (Expected) | ~2850-2980 | ~1680-1700 | ~1690-1710 (Thioester) | C-N: ~1160-1250 |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate [6] | 2850-2980 | ~1670 | - | O-H: ~3400 (broad), C-O: ~1050 |
| tert-Butyl 4-acetylpiperidine-1-carboxylate | 2850-2980 | ~1685 | ~1710 (Ketone) | C-N: ~1170-1240 |
| tert-Butyl 4-iodopiperidine-1-carboxylate | 2850-2980 | ~1680 | - | C-I: ~500-600 |
Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ |
| This compound | C₁₂H₂₁NO₃S | 275.37 | 276.13 |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate [6] | C₁₀H₁₉NO₃ | 201.26 | 202.14 |
| tert-Butyl 4-acetylpiperidine-1-carboxylate [4] | C₁₂H₂₁NO₃ | 227.30 | 228.16 |
| tert-Butyl 4-iodopiperidine-1-carboxylate [5] | C₁₀H₁₈INO₂ | 311.16 | 312.04 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectral comparison of this compound with its alternatives.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester(206989-61-9) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | C12H21NO3 | CID 10987983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological activity of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. While tert-butyl 4-(acetylthio)piperidine-1-carboxylate is a valuable synthetic intermediate, its direct derivatives are not extensively studied for their biological activities in comparative literature. However, the broader class of molecules containing the piperidine ring exhibits a wide range of potent biological effects. This guide provides a comparative overview of two prominent activities of piperidine derivatives: antimicrobial efficacy and histone deacetylase (HDAC) inhibition, drawing on experimental data from various studies to highlight structure-activity relationships.
Antimicrobial Activity of Piperidine Derivatives
Piperidine derivatives have shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria. The structural modifications on the piperidine ring and its substituents play a crucial role in determining the potency and spectrum of their activity.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative piperidine derivatives against various microbial strains. A lower MIC value indicates greater potency.
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |
| 1 | (E)-ethyl 3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Staphylococcus aureus | >500 | [1] |
| 2 | (E)-methyl 3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Staphylococcus aureus | 250 | [1] |
| 3 | 1-(4-chlorophenyl)-3,3-dimethylpiperidine-2,6-dione | Staphylococcus aureus | 125 | [2] |
| 4 | 1-(4-bromophenyl)-3,3-dimethylpiperidine-2,6-dione | Escherichia coli | 250 | [2] |
| 5 | Piperidine-4-carboxamide Derivative (Compound III) | Candida albicans | 12.5 | [3] |
| 6 | 1-Benzyl-2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole | Aspergillus niger | 15.62 | [4] |
Key Observations:
-
Modifications to the ester group in acrylate derivatives (Compound 1 vs. 2 ) can influence antibacterial activity against Staphylococcus aureus.[1]
-
The nature of the substituent on the phenyl ring of piperidine-2,6-diones (Compounds 3 and 4 ) affects their antibacterial spectrum.[2]
-
Piperidine-4-carboxamide and benzimidazole derivatives (Compounds 5 and 6 ) have demonstrated notable antifungal activity.[3][4]
Experimental Protocols: Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. It is typically determined using broth microdilution or agar diffusion methods.[5][6][7][8][9]
Broth Microdilution Method:
-
Preparation of Compound: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing medium only (negative control), medium with the microorganism (positive control), and medium with a standard antibiotic are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow: Broth Microdilution Assay
Antimicrobial Susceptibility Testing Workflow
Histone Deacetylase (HDAC) Inhibition by Piperidine Derivatives
Piperidine-containing molecules have emerged as a significant class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a key strategy in cancer therapy. The typical pharmacophore for an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a cap group, a structure to which the piperidine ring can be effectively incorporated.
Quantitative Comparison of HDAC Inhibitory Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for several piperidine-based HDAC inhibitors. A lower IC50 value signifies higher inhibitory potency.
| Compound ID | Structure/Description | Target | IC50 (nM) | Reference |
| 7 | N-hydroxy-4-(1-phenylsulfamoylpiperidin-4-yl)butanamide | Total HDACs | 17 | [10] |
| 8 | Spiro[chromane-2,4'-piperidine] hydroxamic acid derivative | Total HDACs | 11 | [11] |
| 9 | N-Benzyl piperidine derivative (d5) | Total HDACs | 170 | [12] |
| 10 | N-Benzyl piperidine derivative (d10) | Total HDACs | 450 | [12] |
| 11 | Pyrazine Linked 2-Aminobenzamide (19f) | HDAC1 | 130 | [13] |
| 12 | Pyrazine Linked 2-Aminobenzamide (19f) | HDAC2 | 280 | [13] |
| 13 | Pyrazine Linked 2-Aminobenzamide (19f) | HDAC3 | 310 | [13] |
Key Observations:
-
Piperidine derivatives with a hydroxamic acid zinc-binding group (Compounds 7 and 8 ) exhibit potent, low nanomolar inhibition of total HDACs.[10][11]
-
The nature of the cap group and linker in N-benzyl piperidine derivatives (Compounds 9 and 10 ) significantly influences their HDAC inhibitory activity.[12]
-
Pyrazine-linked aminobenzamides containing a piperidine moiety (Compounds 11-13 ) show varying selectivity against different HDAC isoforms.[13]
Experimental Protocols: HDAC Inhibition Assay
The inhibitory activity of compounds against HDAC enzymes is commonly measured using fluorometric or colorimetric assays.[14][15][16][17][18]
Fluorometric HDAC Inhibition Assay:
-
Reagent Preparation: A fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and the test compounds are prepared in an appropriate assay buffer.
-
Enzyme Reaction: The test compound is pre-incubated with a recombinant human HDAC enzyme in a 96-well plate. The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
Development: After a set incubation period (e.g., 30-60 minutes at 37°C), a developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., Trichostatin A) is added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway: Mechanism of HDAC Inhibition
HDAC Inhibition Signaling Pathway
Conclusion
This guide highlights the significant potential of piperidine derivatives as both antimicrobial agents and HDAC inhibitors. The presented data underscores the importance of structural modifications in tuning the biological activity and selectivity of these compounds. The detailed experimental protocols and workflows serve as a practical resource for researchers engaged in the design and evaluation of novel piperidine-based therapeutic agents. Further exploration of the vast chemical space around the piperidine scaffold is warranted to develop next-generation drugs with improved efficacy and safety profiles.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. routledge.com [routledge.com]
- 9. woah.org [woah.org]
- 10. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. Frontiers | Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group [frontiersin.org]
- 17. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Piperidine Derivatives in Acetylcholinesterase Inhibition
A note on the target compound: Extensive searches for efficacy data on tert-Butyl 4-(acetylthio)piperidine-1-carboxylate in specific biological assays did not yield publicly available quantitative results. This compound is primarily documented as a chemical intermediate for organic synthesis. Therefore, this guide provides a comparative overview of the efficacy of other piperidine derivatives in a relevant and well-characterized assay: acetylcholinesterase (AChE) inhibition. This will serve as a valuable reference for researchers interested in the potential of the piperidine scaffold in drug discovery, particularly for neurodegenerative diseases.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of conditions like Alzheimer's disease and myasthenia gravis.[1] Piperidine-based structures are a common scaffold in the design of AChE inhibitors due to their ability to interact with the active site of the enzyme.
Comparative Efficacy of Piperidine-Based AChE Inhibitors
The following table summarizes the in vitro efficacy of selected piperidine derivatives against acetylcholinesterase. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor.
| Compound | Target Enzyme | IC50 Value | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21) | Acetylcholinesterase (AChE) | 0.56 nM | [2] |
| Donepezil (Positive Control) | Acetylcholinesterase (AChE) | Varies by assay | [1] |
| Galantamine (Standard) | Acetylcholinesterase (AChE) | 19.34 ± 0.62 µM | [2] |
Note: IC50 values can vary between different experimental setups. Direct comparison should be made with caution.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a common colorimetric method for determining the in vitro inhibitory activity of compounds against AChE.[1][3]
Principle: The assay measures the activity of AChE by quantifying the hydrolysis of the substrate acetylthiocholine (ATCh). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.[1]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure (96-well plate format):
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE in the assay buffer to a final concentration of approximately 0.1-0.25 U/mL.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water. This solution should be prepared fresh.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds and a positive control (e.g., Donepezil) in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is low (<1%) to not interfere with the enzyme activity.
-
-
Assay Setup:
-
Design a plate map that includes wells for a blank (no enzyme), a negative control (enzyme only, 100% activity), a positive control (enzyme with a known inhibitor), and the test compounds at various concentrations.
-
To each well (except the blank), add 10 µL of the AChE working solution.
-
Add 10 µL of the appropriate inhibitor dilution or vehicle to the corresponding wells.
-
Incubate the plate for a predefined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 150 µL of a reaction mix containing the assay buffer, DTNB, and ATCI to each well.
-
Immediately measure the absorbance at 412 nm at time 0.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) to monitor the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizing Key Processes
The following diagrams illustrate the cholinergic signaling pathway and the experimental workflow for the AChE inhibition assay.
Caption: Cholinergic signaling pathway and the inhibitory action of piperidine-based AChE inhibitors.
Caption: Experimental workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.
References
A Comparative Guide to the Cross-Reactivity of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential cross-reactivity of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate with alternative thiol-protecting groups and outlines supporting experimental methodologies for assessment. This molecule is a key building block in synthetic chemistry, often utilized for the introduction of a protected thiol group. Understanding its reactivity profile is crucial for predicting off-target effects and ensuring the specificity of drug candidates.
The acetylthio group, a thioester, is known to be susceptible to nucleophilic attack, particularly from biological thiols such as the cysteine residues in proteins.[1][2][3] This inherent reactivity is the basis for potential cross-reactivity, where the compound may covalently modify proteins, leading to unintended biological consequences. Carboxylic acid-containing drugs that form acyl-CoA thioesters, for instance, have been associated with toxicities due to their ability to acylate proteins.[4][5][6]
Performance Comparison: Reactivity and Stability
While specific experimental cross-reactivity data for this compound is not extensively available in public literature, we can infer its potential reactivity based on the known behavior of thioesters. The following table provides an illustrative comparison with other common thiol-modification or protecting groups. The reactivity is ranked qualitatively based on general chemical principles and literature on analogous compounds.
| Feature | This compound (Thioester) | Maleimide Derivatives | Phenacyl Thioethers |
| Primary Off-Target | Cysteine residues in proteins | Cysteine residues in proteins | Generally stable, potential for photoreactivity |
| Reaction Type | Thiol-thioester exchange (Transacylation) | Michael addition | Photolytic cleavage (for deprotection) |
| Relative Reactivity | Moderate to High | Very High | Low (Stable until induced) |
| Bond Stability | Reversible under certain conditions | Generally stable, but can undergo retro-Michael reaction | Covalent and stable until cleavage |
| pH Sensitivity | Reactivity increases with pH (thiolate formation) | Stable at neutral pH, hydrolysis at high pH | Generally stable across a wide pH range |
| Redox Sensitivity | Not directly redox-sensitive | Stable to mild redox conditions | Can be sensitive to strong reducing/oxidizing agents |
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound, a series of in vitro assays can be employed.
Thiol-Thioester Exchange Assay using a Model Thiol
This experiment quantifies the rate of reaction between the target compound and a model biological thiol, such as glutathione (GSH).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of glutathione (GSH) in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a solution of a thiol-reactive fluorescent probe (e.g., ThioGlo™) for detection of free thiols.
-
-
Reaction:
-
In a 96-well plate, add the reaction buffer.
-
Add the GSH stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the stock solution of this compound to a final concentration of 100 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Detection:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Add the thiol-reactive fluorescent probe to the aliquots.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. A decrease in fluorescence over time indicates the consumption of GSH.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to determine the rate of GSH consumption.
-
The rate constant for the thiol-thioester exchange can be calculated from this data.
-
Protein Covalent Binding Assay using Mass Spectrometry
This experiment identifies if the compound covalently modifies a model protein.
Protocol:
-
Incubation:
-
Incubate this compound (e.g., 100 µM) with a model protein rich in cysteine residues (e.g., Human Serum Albumin, 10 µM) in a physiological buffer (pH 7.4) at 37°C for a defined period (e.g., 24 hours).
-
-
Sample Preparation:
-
Remove excess, unbound compound by dialysis or using a desalting column.
-
Denature the protein sample.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide digest using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data for a mass shift on cysteine-containing peptides corresponding to the addition of the acetylpiperidine moiety.
-
-
Data Interpretation:
-
Identification of modified peptides confirms covalent binding and provides the specific site of modification.
-
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the potential cross-reactivity pathway and a general experimental workflow.
Potential reaction pathway for cross-reactivity.
General workflow for assessing cross-reactivity.
Logical comparison of thiol-reactive groups.
Conclusion
This compound is a valuable synthetic intermediate, but the inherent reactivity of its thioester functional group presents a potential for cross-reactivity with biological thiols. While this reactivity can be exploited for targeted delivery, it also necessitates a thorough evaluation of off-target covalent modification. The experimental protocols outlined in this guide provide a framework for assessing this potential cross-reactivity. For applications requiring high stability and minimal off-target reactivity, alternative thiol-protecting groups, such as the phenacyl group, may be considered. Conversely, for applications where rapid and specific thiol conjugation is desired, maleimide derivatives offer a more reactive alternative, albeit with its own stability considerations. The choice of chemical tool should be guided by a careful consideration of the desired reactivity profile and the biological context of its application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking tert-Butyl 4-(acetylthio)piperidine-1-carboxylate: A Comparative Guide to Thiol-Reactive Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted covalent inhibitors and bioconjugation, the selection of an appropriate linker molecule is paramount to the efficacy and stability of the final conjugate. This guide provides a comprehensive benchmark of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate against established standards in the field of thiol-reactive linkers. The data presented herein is curated from a range of experimental studies to offer an objective comparison for researchers and drug development professionals.
This compound serves as a precursor to a thiol-containing linker, which, upon deprotection of the acetyl group, can covalently bind to target proteins. Its performance is benchmarked against other widely used thiol-reactive chemical groups such as maleimides, haloacetyls, and vinyl sulfones. These linkers are instrumental in the synthesis of antibody-drug conjugates (ADCs), protein labeling, and the development of targeted therapies.[1][2]
Comparative Performance of Thiol-Reactive Linkers
The efficacy of a thiol-reactive linker is determined by several key performance metrics, including conjugation efficiency, the stability of the resulting bond, and the kinetics of the reaction. The following tables summarize the quantitative data for various linker types, providing a baseline for evaluating the potential performance of a deprotected this compound derivative.
Table 1: Conjugation Efficiency and Kinetics
| Linker Chemistry | Biomolecule | Molar Ratio (Linker:Thiol) | pH | Time | Conjugation Efficiency (%) | Reference |
| Maleimide | cRGDfK Peptide | 2:1 | 7.0 | 30 min | 84 ± 4 | [3] |
| Maleimide | 11A4 Nanobody | 5:1 | 7.4 | 2 h | 58 ± 12 | [3] |
| Pyridyl Disulfide | Thiol-PEG | - | 7.2 | 2 h | >90 | [3] |
| Vinyl Sulfone | Thiol-containing protein | - | 7-9 | 2-4 h | High | [1] |
Table 2: Stability of Thioether Bonds
| Linker Type | Model System | Key Finding | Reference |
| Maleimide-Thioether | ADC in human plasma | ~50% intact conjugate after 7 days | [3] |
| "Bridging" Disulfide | ADC in human plasma | >95% intact conjugate after 7 days | [3] |
| Mono-sulfone-PEG | Hemoglobin conjugate in 1 mM GSH | >95% conjugation retained after 7 days | [3] |
| Vinyl Sulfone | - | Forms a stable thioether bond, resistant to degradation | [1] |
The acetylthio group within this compound acts as a protected thiol. Upon deacetylation, the exposed sulfhydryl group can participate in disulfide exchange reactions or be used in metal-catalyzed cross-coupling reactions. Its reactivity would be comparable to other free thiols in similar molecular contexts.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of linker performance. Below are generalized protocols for key experiments in the assessment of thiol-reactive linkers.
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
-
Materials : Thiol-containing protein, Maleimide-functionalized molecule (10 mM stock), Conjugation Buffer (e.g., PBS, HEPES, pH 6.5-7.5), Quenching solution (e.g., free cysteine), Purification column (e.g., size-exclusion chromatography).
-
Procedure :
-
Dissolve the thiol-containing protein in the conjugation buffer.
-
Add the maleimide stock solution to the protein solution at a specific molar ratio.
-
Incubate the reaction for a defined period (e.g., 2 hours at room temperature).
-
Quench the reaction by adding an excess of a low molecular weight thiol.
-
Purify the conjugate to remove unreacted reagents.[3]
-
Protocol 2: General Thiol-Vinyl Sulfone Conjugation
-
Materials : Thiol-containing protein (1-10 mg/mL), Vinyl sulfone-functionalized molecule (10 mM stock), Conjugation Buffer (pH 7-9), Purification column.
-
Procedure :
-
Dissolve the protein in the conjugation buffer.
-
Add the vinyl sulfone stock solution.
-
Incubate for 2-4 hours, monitoring the reaction progress.
-
Purify the resulting conjugate.[1]
-
Protocol 3: Evaluation of Conjugate Stability in Plasma
-
Materials : Purified bioconjugate, Human plasma, Assay reagents for detecting the payload or biomolecule.
-
Procedure :
-
Incubate the bioconjugate in human plasma at 37°C over a time course (e.g., 0, 24, 48, 72 hours).
-
At each time point, analyze samples to quantify the amount of intact conjugate.
-
Calculate the half-life of the conjugate in plasma.
-
Signaling Pathways and Workflows
Visualizing the processes involved in bioconjugation and the subsequent mechanism of action of targeted covalent inhibitors is essential for a clear understanding.
Caption: Workflow for the activation and conjugation of a thiol-linker precursor.
Caption: General mechanism of action for a targeted covalent inhibitor.
References
Comparative Guide to the Reproducibility of Thiol-Protecting Groups in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental reproducibility and performance of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate and an alternative, tert-Butyl 4-(tritylthio)piperidine-1-carboxylate. The selection of a suitable thiol-protecting group is critical in multi-step organic synthesis, impacting reaction yields, purity, and the overall efficiency of the synthetic route. This document presents a comparative analysis based on typical deprotection reactions to assist researchers in making informed decisions for their specific applications.
Introduction to Thiol Protection in Piperidine Scaffolds
The piperidine moiety is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of a thiol group onto the piperidine ring opens up possibilities for further functionalization, such as in the development of enzyme inhibitors, radioligands, and bioconjugates. However, the high nucleophilicity and susceptibility to oxidation of the thiol group necessitate the use of protecting groups during synthesis. The ideal protecting group should be stable under various reaction conditions and readily cleavable with high yield and minimal side products. This guide focuses on two common thiol-protecting groups, the S-acetyl and S-trityl groups, attached to a 4-substituted N-Boc piperidine scaffold.
Data Presentation: Comparison of Deprotection Reactions
The following table summarizes quantitative data for the deprotection of the S-acetyl and S-trityl groups from the 4-position of tert-butyl piperidine-1-carboxylate. The data is representative of typical experimental outcomes for these reactions.
| Parameter | This compound | tert-Butyl 4-(tritylthio)piperidine-1-carboxylate |
| Reaction Type | Base-mediated deacetylation | Acid-mediated detritylation |
| Deprotection Reagent | Sodium Hydroxide (NaOH) | Trifluoroacetic Acid (TFA) |
| Solvent | Methanol | Dichloromethane (DCM) |
| Reaction Time | 1-2 hours | 15-30 minutes |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% | >95% |
| Typical Purity | >98% | >98% |
| Work-up Procedure | Neutralization, Extraction | Evaporation, Trituration |
Experimental Protocols
Detailed methodologies for the deprotection of both compounds are provided below. These protocols are based on established procedures for the removal of S-acetyl and S-trityl protecting groups.
Protocol 1: Deprotection of this compound
Materials:
-
This compound
-
Methanol (reagent grade)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask under an inert atmosphere.
-
Add 1 M NaOH solution (1.5 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Carefully neutralize the reaction mixture with 1 M HCl to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
To the resulting residue, add water and extract with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, tert-butyl 4-mercapto-piperidine-1-carboxylate.
Protocol 2: Deprotection of tert-Butyl 4-(tritylthio)piperidine-1-carboxylate
Materials:
-
tert-Butyl 4-(tritylthio)piperidine-1-carboxylate
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic Acid (TFA)
-
Triethylsilane (TES) (as a scavenger)
-
Cold diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
Dissolve tert-butyl 4-(tritylthio)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilane (3.0 eq) to the solution.
-
Slowly add trifluoroacetic acid (10-20 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 15-30 minutes, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Filter the solid and wash with cold diethyl ether to yield the deprotected product, tert-butyl 4-mercapto-piperidine-1-carboxylate.
Mandatory Visualization
The following diagrams illustrate the deprotection workflows for both compounds.
Caption: Comparative workflow for the deprotection of S-acetyl and S-trityl groups.
Reproducibility and Performance Comparison
Both S-acetyl and S-trityl protecting groups offer reliable and reproducible methods for the protection of the thiol functionality on a piperidine scaffold.
-
S-Acetyl Group: The deprotection of the S-acetyl group is typically achieved under basic conditions. This method is robust and high-yielding. The reproducibility is generally excellent, provided that the substrate is stable to basic conditions. The longer reaction time compared to S-trityl deprotection may be a consideration for time-sensitive applications. The work-up involves a standard aqueous extraction procedure.
-
S-Trityl Group: The S-trityl group is cleaved under acidic conditions, often using trifluoroacetic acid. This deprotection is rapid and also provides high yields of the desired product. The use of a scavenger like triethylsilane is crucial to prevent the re-attachment of the trityl cation to the liberated thiol. The reproducibility is high, and the short reaction time is a significant advantage. The work-up is often simpler, involving evaporation and precipitation.
Choice of Protecting Group:
The choice between an S-acetyl and an S-trityl protecting group will largely depend on the overall synthetic strategy and the compatibility of other functional groups present in the molecule.
-
Use S-acetyl when the molecule is sensitive to strong acids but stable to basic conditions.
-
Use S-trityl for rapid deprotection when the molecule is stable to strong acids and when orthogonality with base-labile protecting groups is required.
By understanding the nuances of each protecting group and its deprotection protocol, researchers can enhance the reproducibility and success of their synthetic endeavors.
Safety Operating Guide
Proper Disposal of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate, a compound that requires special consideration due to its sulfur-containing acetylthio group. Adherence to these protocols is essential to protect personnel and the environment from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated laboratory hood.[1] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.
Quantitative Data Summary
For quick reference, the following table summarizes key information pertinent to the safe handling and disposal of this compound and related sulfur-containing chemicals.
| Parameter | Value/Information | Source |
| Primary Hazard | Formation of toxic sulfur dioxide (SO₂) upon combustion. | [2][3] |
| Inhalation Hazard | Inhalation of sulfur dioxide can cause severe respiratory irritation, coughing, and shortness of breath. | [4][5][6] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | [1] |
| Waste Treatment Agent | Sodium hypochlorite (bleach) solution for aqueous waste. | [7] |
| Decontamination Procedure | Soak contaminated glassware in a bleach bath overnight. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols for Disposal
Solid Waste Disposal
-
Procedure:
-
Carefully collect all solid waste, including residual product and contaminated consumables (e.g., weighing paper, gloves), into a designated and clearly labeled hazardous waste container.
-
Ensure the container is sealed tightly to prevent the escape of any vapors.
-
Store the container in a designated secondary containment area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed chemical waste management company. Inform them of the sulfur content of the waste to ensure proper incineration with flue gas scrubbing.[2][3]
-
Liquid Waste Disposal (in Organic Solvents)
-
Procedure:
-
Collect all liquid waste containing this compound dissolved in organic solvents into a designated, labeled hazardous waste container.
-
Separate halogenated and non-halogenated solvent waste streams as per your institution's guidelines.
-
Seal the container tightly and store it in a well-ventilated, designated waste storage area.
-
Arrange for disposal through your institution's hazardous waste program, specifying the presence of a sulfur-containing compound.
-
Aqueous Waste Treatment and Disposal
Aqueous waste streams may be generated from extractions or washes. The acetylthio group can hydrolyze to a thiol, which has a strong, unpleasant odor and should be neutralized before disposal.
-
Procedure:
-
Perform this procedure in a certified chemical fume hood.
-
To the aqueous waste containing the compound, slowly add an excess of sodium hypochlorite solution (household bleach, typically 5-6% NaOCl).[7] The amount of bleach required will depend on the concentration of the sulfur compound. A general rule is to add bleach until the characteristic thiol odor is no longer detectable.
-
Stir the solution for at least one hour to ensure complete oxidation of the thiol to less hazardous and odorless sulfonic acid.[7]
-
After the reaction is complete, check the pH of the solution. Neutralize the solution with a suitable acid (e.g., sodium bisulfite, followed by hydrochloric acid) or base (e.g., sodium bicarbonate) to a pH between 6 and 8.
-
Once neutralized, the treated aqueous solution can be safely disposed of down the drain with a large volume of running water, in accordance with local regulations.
-
Decontamination of Glassware
-
Procedure:
-
All glassware that has come into contact with this compound should be decontaminated promptly to remove residual thiol odors.
-
Prepare a bleach bath by diluting household bleach with water (a 1:10 dilution is often sufficient, but a more concentrated solution can be used for heavy contamination).
-
Submerge the contaminated glassware in the bleach bath and allow it to soak for a minimum of 12 hours (overnight is recommended).[1]
-
After soaking, carefully remove the glassware from the bleach bath and rinse it thoroughly with water.
-
The decontaminated glassware can then be washed using standard laboratory cleaning procedures.
-
By following these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance in the research environment.
References
- 1. How To [chem.rochester.edu]
- 2. Sulphur Compounds, Organic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 3. Georgia Gulf Sulfur Corporation - Sulfur Fires [georgiagulfsulfur.com]
- 4. Sulfur Fact Sheet [npic.orst.edu]
- 5. Can I burn sulfur for pest control? [npic.orst.edu]
- 6. What are the Harmful Effects of Sulfur Dioxide (SO2)? | GasDog.com [gasdog.com]
- 7. chemistry.mtu.edu [chemistry.mtu.edu]
Personal protective equipment for handling tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate, a key reagent in pharmaceutical research and development. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity. This document outlines personal protective equipment (PPE), step-by-step handling procedures, and disposal plans.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is a synthesis of information from SDSs of structurally similar piperidine compounds and general safety protocols for handling thioester and thiol-containing molecules. It is imperative to conduct a thorough risk assessment for your specific experimental conditions.
Personal Protective Equipment (PPE) Summary
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Engineering Controls | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors and control potential odors. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound.[1] |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear tightly fitting safety goggles. A full-face shield is required when there is a risk of splashing.[1] |
| Skin and Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times and kept buttoned. |
| Respiratory Protection | Air-purifying Respirator | If there is a potential for exposure outside of a fume hood, an air-purifying respirator with appropriate cartridges for organic vapors should be used.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural workflow for the safe handling of this compound from preparation to disposal.
1. Preparation and Weighing:
-
Ensure all necessary PPE is correctly worn before entering the designated handling area.
-
Verify that the chemical fume hood is functioning correctly.
-
When weighing the solid compound, do so within the fume hood to prevent the dispersion of dust.[1][3]
-
Use anti-static measures if the powder is prone to static.
2. Solubilization and Reaction Setup:
-
Conduct all solubilization and reaction setup within the fume hood.
-
Add solvents to the compound carefully to avoid splashing.
-
Keep containers tightly sealed when not in use to prevent the escape of vapors.[3][4]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[4]
3. Post-Reaction Work-up and Purification:
-
Perform all post-reaction procedures, including quenching, extraction, and purification, inside the fume hood.
-
Be aware that thioesters can hydrolyze to thiols, which often have strong, unpleasant odors.[5][6]
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[3][5]
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure compliance with regulations.
-
Chemical Waste: All waste containing this compound, including unused product and contaminated materials, must be disposed of as hazardous waste.[3][7]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Puncture the container to prevent reuse.
-
Decontamination: Glassware and equipment that have come into contact with the compound should be decontaminated. Rinsing with a dilute bleach solution within a fume hood can help neutralize residual thiol odors.[5] The resulting solution should be disposed of as hazardous waste.
Safe Handling Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to foster a culture of safety and responsibility within the laboratory. By adhering to these protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their critical work.
References
- 1. benchchem.com [benchchem.com]
- 2. capotchem.com [capotchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. Thioester - Wikipedia [en.wikipedia.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
